4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-(2-methyl-2-phenylhydrazinyl)-2,3-dihydro-1H-pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15(11-5-3-2-4-6-11)14-10-7-8-13-12(16)9-10/h2-6,9,14H,7-8H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRRHWGQOOPSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)NC2=CC(=O)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446087 | |
| Record name | 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139122-76-2 | |
| Record name | 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Dihydropyridinones for Drug Development Professionals
Foreword: Unlocking the Therapeutic Potential of Dihydropyridinones Through Physicochemical Profiling
The dihydropyridinone (DHPM) scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1] From anticancer and antimicrobial to antihypertensive and anti-inflammatory applications, the versatility of this heterocyclic ring system is well-established.[2][3] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. This guide provides a comprehensive exploration of the critical physicochemical parameters of substituted dihydropyridinones, offering researchers, scientists, and drug development professionals the insights and practical methodologies necessary to navigate the complexities of lead optimization and candidate selection. By understanding and strategically manipulating these properties, we can unlock the full therapeutic potential of this remarkable scaffold.
The Dihydropyridinone Core: A Structural Overview
Dihydropyridinones are six-membered heterocyclic compounds characterized by a pyrimidine ring with two nitrogen atoms and two keto groups.[3] The most common synthetic route to these compounds is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea. This reaction's simplicity and efficiency have made a vast chemical space of substituted dihydropyridinones accessible for biological screening.
The general structure of a dihydropyridinone allows for substitution at multiple positions, each influencing the molecule's three-dimensional shape, electronic distribution, and, consequently, its physicochemical properties. Understanding the interplay between these substituents and the core scaffold is paramount for rational drug design.
Caption: General structure of the dihydropyridinone core with key substitution points.
Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[4] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a frequent cause of failure in drug development. The solubility of dihydropyridinones is significantly influenced by the nature of their substituents.
The Influence of Substituents on Solubility
The overall solubility of a dihydropyridinone derivative is a balance between the hydrophilicity of its functional groups and the lipophilicity of its carbon skeleton. The introduction of polar, ionizable, or hydrogen-bonding groups generally enhances aqueous solubility, while the addition of large, nonpolar moieties tends to decrease it.
The relationship between substitution patterns and solubility can be complex. For instance, the introduction of a hydrophilic group may not always lead to a proportional increase in solubility if it also disrupts the crystal lattice in a way that increases the energetic barrier to dissolution. Therefore, a comprehensive understanding of both intermolecular forces in the solid state and interactions with water is crucial.
Experimental Determination of Aqueous Solubility
Several methods are employed to determine the aqueous solubility of drug candidates. The choice of method often depends on the stage of drug discovery and the amount of compound available.
This high-throughput method is ideal for early-stage screening when compound availability is limited. It provides a rapid assessment of a compound's tendency to precipitate from a solution when transitioning from a high-concentration organic solvent stock (typically DMSO) to an aqueous buffer.
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the dihydropyridinone derivative in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 5 µL) of each DMSO solution to a corresponding well of a 96- or 384-well plate containing a larger volume (e.g., 95 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration that is low enough to minimize its co-solvent effects.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer, which quantifies the amount of light scattered by any precipitate that has formed.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in signal is observed is reported as the kinetic solubility.
Caption: Workflow for kinetic solubility determination by nephelometry.
This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It is more time-consuming but provides a more accurate representation of a compound's intrinsic solubility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of the solid dihydropyridinone derivative to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the same buffer is used for accurate quantification.
-
Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter. A balanced lipophilicity (typically a logP between 2 and 5) is often sought for optimal oral drug absorption and distribution.[2]
Impact of Substituents on Lipophilicity
The lipophilicity of dihydropyridinones can be finely tuned by altering the substituents. The addition of nonpolar, aliphatic, or aromatic groups increases lipophilicity, while the incorporation of polar or ionizable functionalities decreases it. For example, replacing a hydrogen atom with a halogen can significantly increase lipophilicity, which may enhance membrane permeability.[1]
Experimental Determination of Lipophilicity
This traditional method directly measures the partitioning of a compound between n-octanol and water.
Experimental Protocol: Shake-Flask logP Determination
-
Preparation: Prepare a solution of the dihydropyridinone derivative in either n-octanol or water.
-
Partitioning: Mix equal volumes of the n-octanol and water phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two phases.
-
Equilibration: Allow the mixture to stand until the two phases have completely separated.
-
Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
RP-HPLC provides a rapid and efficient means of estimating logP based on the retention time of a compound on a hydrophobic stationary phase.
Experimental Protocol: RP-HPLC for logP Estimation
-
Column and Mobile Phase: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logP values to generate a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.
-
Sample Analysis: Inject the dihydropyridinone derivative and determine its retention time.
-
logP Estimation: Calculate the retention factor for the test compound and use the calibration curve to estimate its logP value.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa of a molecule is the pH at which it is 50% ionized.[5] For dihydropyridinones, which can possess both acidic and basic functionalities depending on their substituents, the pKa dictates the charge state of the molecule at different physiological pH values. This, in turn, significantly impacts solubility, permeability, and receptor binding. For instance, the unionized form of a drug is generally more lipid-soluble and can more readily cross cell membranes, while the ionized form is typically more water-soluble.[6]
Influence of Substituents on pKa
The pKa of the dihydropyridinone core can be modulated by the electronic effects of its substituents. Electron-withdrawing groups will decrease the pKa of a basic nitrogen, making it less basic. Conversely, electron-donating groups will increase the pKa, making it more basic. Similarly, the acidity of any acidic protons can be influenced by the electronic nature of nearby substituents.
Experimental Determination of pKa
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precise amount of the dihydropyridinone derivative in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve. For more complex molecules or noisy data, derivative plots (e.g., d(pH)/dV vs. V) can be used to more accurately identify the equivalence point.
Sources
- 1. Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 6. Quantitative structure-property relationship modelling of distribution coefficients (logD7.4) of diverse drug by sub-structural molecular fragments method – Oriental Journal of Chemistry [orientjchem.org]
A Predictive Spectroscopic and Structural Elucidation Guide: 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one
This technical guide provides a detailed, predictive analysis of the spectroscopic data for the novel heterocyclic compound, 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one. In the absence of direct experimental data in the public domain, this document serves as a robust, theory-grounded framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a comprehensive spectral profile. This guide is designed to aid in the identification, characterization, and quality control of this molecule, should it be synthesized. Every prediction and proposed methodology is substantiated by established scientific principles and data from analogous structures.
Molecular Structure and Rationale for Analysis
The target molecule, this compound, possesses a unique combination of a dihydropyridinone ring and a substituted phenylhydrazine moiety. This structure presents interesting possibilities for biological activity, making its unambiguous characterization crucial. This guide will systematically deconstruct the expected spectroscopic signatures of this molecule.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following predictions are based on the analysis of related pyrazine and pyridine derivatives and general NMR principles.[1] The chemical shifts are influenced by the electronic environment of the protons and carbons. For instance, carbons attached to electronegative atoms like oxygen and nitrogen are expected to be deshielded and appear at higher chemical shifts (downfield).[1]
Predicted ¹H NMR Spectral Data
The predicted proton NMR data is summarized in the table below. The dihydropyridinone ring protons are expected to show characteristic aliphatic signals, while the phenyl protons will reside in the aromatic region. The methyl and NH protons will appear as distinct singlets.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (NH) | 7.5 - 8.5 | Broad Singlet | - |
| H-3 (CH) | 5.0 - 5.5 | Singlet | - |
| H-5 (CH₂) | 2.4 - 2.8 | Triplet | 6.0 - 7.0 |
| H-6 (CH₂) | 3.2 - 3.6 | Triplet | 6.0 - 7.0 |
| N-CH₃ | 3.0 - 3.4 | Singlet | - |
| Phenyl H (ortho) | 6.8 - 7.0 | Multiplet | - |
| Phenyl H (meta) | 7.2 - 7.4 | Multiplet | - |
| Phenyl H (para) | 6.7 - 6.9 | Multiplet | - |
| Hydrazinyl NH | 4.5 - 5.5 | Broad Singlet | - |
Predicted ¹³C NMR Spectral Data
The predicted carbon-13 NMR data is presented below. The carbonyl carbon (C-2) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 165 - 175 |
| C-3 (CH) | 90 - 100 |
| C-4 (C-N) | 150 - 160 |
| C-5 (CH₂) | 25 - 35 |
| C-6 (CH₂) | 40 - 50 |
| N-CH₃ | 40 - 50 |
| Phenyl C (ipso) | 145 - 155 |
| Phenyl C (ortho) | 110 - 120 |
| Phenyl C (meta) | 125 - 135 |
| Phenyl C (para) | 115 - 125 |
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality NMR spectra for the target molecule.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the high-purity, dry compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for heterocyclic compounds due to its high dissolving power.[1]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample and gently swirl or vortex to ensure complete dissolution. Sonication may be used if necessary.[1]
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Instrument Setup and Data Acquisition
A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[1]
Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Processing.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[1]
-
Spectral Width: ~16 ppm, centered around 8 ppm.[1]
-
Acquisition Time: 2-4 seconds.[1]
-
Relaxation Delay: 1-2 seconds.[1]
-
Number of Scans: 16-64.[1]
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').[1]
-
Spectral Width: ~220 ppm, centered around 110 ppm.[1]
-
Acquisition Time: 1-2 seconds.[1]
-
Relaxation Delay: 2-5 seconds.[1]
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).[1]
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is a valuable tool for identifying functional groups within a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide & Hydrazine) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1640 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Experimental Protocol for IR Data Acquisition
Caption: Workflow for IR Spectroscopy using an ATR accessory.
A common and convenient method is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is acquired.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₂H₁₅N₃O), the predicted data is as follows:
-
Molecular Weight: 217.27 g/mol
-
Predicted Molecular Ion Peak [M]⁺: m/z = 217
-
Predicted [M+H]⁺ (for ESI): m/z = 218
Predicted Fragmentation Pattern
The molecule is expected to fragment at the weaker bonds, particularly the N-N bond of the hydrazine moiety and potentially within the dihydropyridinone ring.
Caption: Predicted major fragmentation pathways for the target molecule.
Experimental Protocol for Mass Spectrometry Data Acquisition
A sensitive and selective method for analyzing this compound would be Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[2]
Sample Preparation
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration suitable for LC/MS/MS analysis (e.g., 1-10 µg/mL) using the mobile phase.
LC/MS/MS Conditions
-
LC Column: A C18 column, such as a Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm), is a suitable choice.[2]
-
Mobile Phase: A gradient of water and acetonitrile with a buffer like ammonium acetate (e.g., 10 mM) is commonly used.[2]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is expected to be effective for this molecule.
-
Mass Analyzer: A triple quadrupole or ion trap mass spectrometer can be used to acquire MS and MS/MS data.
Conclusion
This guide provides a comprehensive, predictive spectroscopic profile of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for any future synthesis and characterization of this compound. The provided workflows and data tables are intended to be a practical resource for researchers in the field. The structural elucidation of novel compounds is a critical step in drug discovery and development, and this guide serves as a testament to the power of predictive spectroscopy in modern chemical research.
References
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Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2012). A sensitive and selective liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method was developed and validated for the trace analysis (>1 ppm level) of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole sodium drug substances. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 142-148. Retrieved from [Link]
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A Technical Guide to the Design and Evaluation of Bioisosteric Analogs of 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. This guide presents a comprehensive framework for the design, synthesis, and evaluation of bioisosteric analogs based on the novel scaffold, 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one. While this specific molecule is not extensively documented, its constituent moieties—the dihydropyridinone core and the substituted hydrazine group—are prevalent in a multitude of biologically active agents. This whitepaper serves as a technical roadmap for researchers and drug development professionals, detailing the principles of bioisosteric replacement to enhance potency, selectivity, and pharmacokinetic properties. We will explore rational design strategies, provide robust synthetic protocols, outline a comprehensive in vitro evaluation cascade, and discuss the interpretation of structure-activity relationships (SAR) to guide iterative optimization.
Introduction: The Lead Scaffold and Rationale for Optimization
The selected lead compound, this compound, presents a compelling starting point for a drug discovery program. The 1,4-dihydropyridine (DHP) scaffold and its derivatives are well-established pharmacophores, most notably as L-type calcium channel blockers used in the treatment of hypertension.[1] Beyond this, DHP derivatives have shown a wide array of biological activities, including potential as anticancer agents by inhibiting P-glycoprotein-mediated drug efflux.[2] The hydrazone moiety, a related functional group, is also a cornerstone in medicinal chemistry, with derivatives exhibiting diverse biological effects, including antimycobacterial and anticancer activities.[3]
The inherent reactivity and potential metabolic liabilities of the hydrazine linker, however, necessitate a proactive approach to molecular design.[4][5] Bioisosteric replacement offers a powerful strategy to address these potential shortcomings while retaining or enhancing the desired biological activity.[6][7] This guide will systematically deconstruct the lead scaffold and propose strategic modifications aimed at optimizing its drug-like properties.
The Principle of Bioisosteric Replacement
Bioisosterism is a cornerstone of rational drug design, involving the substitution of a functional group or moiety within a lead molecule with another group that retains similar physical and chemical properties, thereby producing a comparable biological response.[8] These replacements can be categorized as classical or non-classical.
-
Classical Bioisosteres: These are atoms or groups that share the same valence electron configuration, often from the same group in the periodic table (e.g., -OH vs. -NH2, -Cl vs. -SH).[9]
-
Non-Classical Bioisosteres: These are structurally distinct groups that do not have the same number of atoms or electronic configuration but produce a similar biological effect by mimicking the overall steric, electronic, and lipophilic properties of the original group.[6][9] Examples include replacing a carboxylic acid with a tetrazole or a phenyl ring with a thiophene.
The strategic application of bioisosterism can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity, without drastically altering its core binding interactions.
Bioisosteric Design Strategy
Our design strategy focuses on the two primary components of the lead scaffold: the hydrazinyl linker and the dihydropyridinone core.
Caption: Bioisosteric design strategy for the lead scaffold.
Analogs of the 2-Methyl-2-phenylhydrazinyl Moiety
The N-N bond in hydrazines can be susceptible to metabolic cleavage. Replacing this linker with more robust, non-classical bioisosteres can enhance stability while maintaining key hydrogen bonding interactions.
-
Amide/Urea Analogs: An amide or urea linkage can mimic the hydrogen bond donor/acceptor properties of the hydrazine. These are synthetically accessible and offer improved metabolic stability.
-
Heterocyclic Linkers: Five-membered aromatic heterocycles such as 1,2,3-triazoles, 1,3,4-oxadiazoles, or thiazoles are excellent non-classical bioisosteres. They are rigid, planar, and metabolically stable, and their heteroatoms can act as hydrogen bond acceptors. The orientation of these rings can be systematically varied to probe the required vector for the phenyl substituent.
Analogs of the 5,6-Dihydropyridin-2(1H)-one Core
The dihydropyridinone ring serves as the central scaffold. Its structure dictates the spatial orientation of the substituents. The structure-activity relationship (SAR) of DHP derivatives is highly dependent on the nature and substitution pattern of this ring.[10][11]
-
Alternative Lactams: Exploring different ring sizes, such as a five-membered pyrrolidinone, can alter the bond angles and distances between key functional groups, potentially leading to improved target engagement.
-
Aromatic Heterocycles: Replacing the partially saturated core with aromatic rings like pyrimidine, pyridine, or thiazole would significantly change the geometry and electronics of the molecule. This "ring-jumping" strategy can uncover novel interactions with the biological target.
-
Dihydropyrimidinones (DHPMs): These are closely related scaffolds known for a wide range of biological activities, including anticancer potential.[12] Their synthesis is well-established, often via the Biginelli reaction.
Synthetic Protocols and Methodologies
The synthesis of the proposed analogs will be approached in a modular fashion, allowing for diversification from common intermediates.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. sorensen.princeton.edu [sorensen.princeton.edu]
- 10. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one
Introduction
4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one is a novel heterocyclic compound featuring a pyridinone core and a hydrazinyl moiety. Pyridinone derivatives are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, making them significant scaffolds in medicinal chemistry and drug discovery.[1][2][3] The accurate quantification of this specific molecule is paramount for various stages of pharmaceutical development, including pharmacokinetic studies, formulation analysis, and quality control of the active pharmaceutical ingredient (API).
Given the absence of established public-domain analytical methods for this particular compound, this document provides detailed, robust, and scientifically grounded protocols for its quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[4][5]
Physicochemical Properties and Analytical Considerations
The chemical structure of this compound, with its aromatic phenyl group and conjugated system within the pyridinone ring, suggests strong ultraviolet (UV) absorbance. This intrinsic property makes HPLC with UV detection a primary and accessible method for quantification. The presence of a basic nitrogen atom in the hydrazinyl group and the overall molecular weight makes the compound amenable to ionization, particularly electrospray ionization (ESI), rendering LC-MS/MS a highly sensitive and selective alternative for quantification, especially at low concentrations in complex biological matrices.[6][7]
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound in bulk drug substance and simple formulations.
Causality Behind Experimental Choices
A reversed-phase C18 column is selected due to the non-polar nature of the phenyl group and the overall moderate polarity of the molecule, which will allow for good retention and separation from polar impurities. The mobile phase, consisting of acetonitrile and a phosphate buffer, is a common choice for providing good peak shape and resolution for compounds with basic nitrogens. The acidic pH of the buffer helps to protonate the nitrogen atoms, leading to sharper, more symmetrical peaks. The detection wavelength will be selected based on the UV spectrum of the compound to ensure maximum sensitivity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample, dissolve it in the diluent to obtain a theoretical concentration within the calibration range.
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Mobile Phase Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by scanning the UV spectrum of the reference standard (a starting point would be around 254 nm or the lambda max).
4. Data Analysis:
-
Inject the calibration standards and the sample solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex matrices such as plasma or for trace-level analysis, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[7][8]
Causality Behind Experimental Choices
A triple quadrupole mass spectrometer is utilized in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[7] Electrospray ionization in positive mode is chosen as the hydrazinyl and pyridinone nitrogens are expected to be readily protonated. A rapid gradient elution on a shorter C18 column is employed to ensure high throughput, which is often a requirement in drug development. An internal standard (IS) structurally similar to the analyte should be used to correct for variations in sample preparation and instrument response.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
-
This compound reference standard
-
A suitable stable isotope-labeled internal standard (e.g., d5-labeled analyte) or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control matrix (e.g., human plasma)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.
-
Working Solutions: Prepare intermediate and working solutions of the analyte and a single working solution of the internal standard by diluting the stock solutions with 50% acetonitrile in water.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the appropriate working solutions into the control matrix.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC, add 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
Instrument: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Column Temperature: 40 °C.
-
Mobile Phase Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 5% B
-
2.6-3.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive.
-
MRM Transitions: To be determined by infusing a standard solution of the analyte and IS into the mass spectrometer. The protonated molecule [M+H]+ will be selected as the precursor ion, and the most stable and abundant fragment ions will be chosen as product ions.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity for each MRM transition.
-
III. Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] The following parameters, as defined by the ICH Q2(R1) guideline, must be evaluated for both the HPLC-UV and LC-MS/MS methods.[4][9][10]
Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Purpose |
| Specificity | Assess interference from blank, placebo, and known impurities. | Assess interference from blank matrix and potential metabolites. | To ensure the signal is from the analyte of interest. |
| Linearity | A minimum of 5 concentrations. | A minimum of 6-8 concentrations. | To demonstrate a proportional relationship between concentration and response. |
| Range | Typically 80-120% of the test concentration for assay.[4] | Defined by the calibration curve. | The interval between the upper and lower concentrations that have been demonstrated to have acceptable precision, accuracy, and linearity. |
| Accuracy | Analyze samples with known concentrations (at least 3 levels, 3 replicates each). | Analyze QCs at low, medium, and high concentrations. | To determine the closeness of the measured value to the true value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day). | Intra- and inter-assay precision using QCs. | To assess the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope. | Based on signal-to-noise ratio. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope. | The lowest concentration on the calibration curve with acceptable precision and accuracy. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Vary parameters like pH of mobile phase, column temperature, and flow rate. | Vary LC parameters and source conditions. | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Hypothetical Validation Data Summary
| Parameter | HPLC-UV Acceptance Criteria | LC-MS/MS Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (for bioanalysis) |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% (≤ 20.0% at LLOQ) |
| LOD | Reportable | Reportable |
| LOQ | Reportable | Reportable |
| Robustness | No significant impact on results. | No significant impact on results. |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The HPLC-UV method is suitable for routine analysis of bulk material and formulations where high sensitivity is not required. The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level impurity analysis. Both methods are designed with scientific rationale and are intended to be fully validated according to ICH guidelines to ensure data integrity and regulatory compliance.
References
-
Anerao, B. et al. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 1946-1961. Available at: [Link]
-
Song, M. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864802. Available at: [Link]
-
Khan, I. et al. (2023). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin-2(1H)-One. The Review of Diabetic Studies. Available at: [Link]
-
Li, Y. et al. (2021). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 11(10), 692. Available at: [Link]
-
Al-Sodies, S. A. et al. (2022). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Molecules, 27(21), 7247. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Velinov, G. et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-137. Available at: [Link]
-
Song, M. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10. Available at: [Link]
-
Wang, Y. et al. (2019). Simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in rat plasma by LC-MS/MS. Journal of Chromatography B, 1104, 158-164. Available at: [Link]
-
Obach, R. S. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 40(9), 1709-1718. Available at: [Link]
-
Kumar, A. et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1145-1151. Available at: [Link]
-
Wang, Y. et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(8), 5463-5481. Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
El-Malah, A. et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Molecules, 27(6), 1989. Available at: [Link]
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El-Sakka, I. A. (2012). Synthesis of some pyridone derivatives. Journal of the Serbian Chemical Society, 67(1), 1-10. Available at: [Link]
- Zhang, Y. et al. (2017). The method that derivatization HPLC methods determine hydrazine hydrate. Google Patents, CN107064368A.
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
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Li, F. & He, Y. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World. Available at: [Link]
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Zhang, Y. et al. (2023). Advances in Quantitative Analytical Methods for Solid Drugs. Molecules, 28(14), 5394. Available at: [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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Medina-Franco, J. L. et al. (2007). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4051. Available at: [Link]
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Zhang, H. et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 29-35. Available at: [Link]
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Kumar, A. et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1145-1151. Available at: [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
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Pharma International. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Available at: [Link]
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High-throughput screening protocol using dihydropyridinone libraries
Title: High-Throughput Screening of Dihydropyridinone (DHP) Libraries for Novel Kinase Inhibitors: A Protocol for Target-Based Discovery
I. Introduction: The Strategic Value of DHP Libraries in Kinase Drug Discovery
Dihydropyridinones (DHPs) and related dihydropyrimidines (DHPMs) represent a class of heterocyclic scaffolds that have garnered significant attention in medicinal chemistry.[1] Synthetically accessible through multicomponent reactions like the Biginelli reaction, these structures offer vast chemical diversity from a common core.[1] This structural versatility has established DHPs as a "privileged scaffold," capable of interacting with a wide range of biological targets. Notably, DHP derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[][3] A prime example is Monastrol, a DHPM that specifically inhibits the mitotic kinesin Eg5, highlighting the potential of this scaffold class to yield potent and selective modulators of protein function.[4]
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them one of the most important target families for drug discovery, particularly in oncology.[5] High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[6][7] This application note provides a comprehensive, field-proven protocol for executing a high-throughput screening campaign using DHP libraries to identify novel protein kinase inhibitors.
The causality behind this strategy is twofold:
-
Chemical Tractability: The synthetic accessibility of DHP libraries allows for the rapid generation of diverse analogs around initial hits, accelerating the structure-activity relationship (SAR) studies required for hit-to-lead optimization.[3]
-
Biological Precedence: The known success of DHP-related molecules as enzyme inhibitors suggests a high probability of finding novel, active chemotypes within a well-designed DHP library.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the screening cascade, ensuring a self-validating and robust experimental design.
II. The HTS Cascade: A Validated Workflow
The screening process is a multi-stage funnel designed to efficiently identify and validate true hits while systematically eliminating artifacts. Each step serves a critical purpose, from initial assay development to final hit confirmation.
Caption: The High-Throughput Screening (HTS) Funnel.
III. Phase 1: Assay Development and Validation Protocol
The foundation of any successful HTS campaign is a robust and reliable assay. For kinase targets, a common and effective method is to measure the production of ADP, a universal product of the kinase reaction. This protocol details the use of a commercially available ADP-detecting luminescent assay (e.g., ADP-Glo™).
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, consuming ATP and generating ADP. Second, a detection reagent is added that simultaneously stops the kinase reaction and converts the generated ADP into ATP. This newly synthesized ATP is then used by a luciferase to produce light, with the luminescent signal being directly proportional to the amount of ADP produced and thus to kinase activity. Inhibitors will reduce kinase activity, leading to a lower luminescent signal.
Step 1.1: Initial Reagent Optimization (96-well format)
Objective: To determine the optimal concentrations of enzyme and substrate that yield a robust signal within the linear range of the assay.
-
Enzyme Titration:
-
Prepare a series of kinase concentrations in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Add the enzyme dilutions to a 96-well plate.
-
Initiate the reaction by adding a fixed, saturating concentration of ATP (e.g., the Km value for the specific kinase) and the peptide substrate.
-
Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Add the ADP detection reagents according to the manufacturer's protocol.
-
Measure luminescence on a plate reader.
-
Causality: The goal is to find the lowest enzyme concentration that gives a strong signal-to-background ratio (typically >10) and operates within the initial velocity phase of the reaction. This conserves precious enzyme and increases sensitivity to inhibitors.
-
-
ATP & Substrate Titration:
-
Using the optimal enzyme concentration determined above, perform a matrix titration of ATP and the peptide substrate.
-
Causality: The ATP concentration is critical. Screening at the Km of ATP makes the assay more sensitive to ATP-competitive inhibitors.[1] If non-ATP competitive inhibitors are sought, a saturating ATP concentration might be used.
-
Step 1.2: Miniaturization and Automation Protocol (384-well format)
Objective: To transition the optimized assay to a 384-well format suitable for robotic automation and to validate its performance.
| Parameter | 96-well (Development) | 384-well (Screening) | Rationale |
| Total Reaction Volume | 50 µL | 20 µL | Reduces reagent cost and conserves library compounds. |
| Enzyme Addition | 10 µL | 5 µL | Scaled down volume. |
| Compound Addition | 1 µL (in DMSO) | 100 nL (via acoustic transfer) | Minimizes solvent effects; acoustic transfer is precise. |
| Substrate/ATP Mix | 10 µL | 5 µL | Scaled down volume. |
| Final DMSO Conc. | 2% | 0.5% | High DMSO can inhibit enzymes; aim for <1%.[8] |
| Incubation Time | 60 min | 60 min | Kept consistent unless signal drops significantly. |
Protocol:
-
Plate Layout: Design a standard 384-well plate map. Dedicate columns 1-2 for negative controls (DMSO vehicle, 100% activity) and columns 23-24 for positive controls (a known potent inhibitor, 0% activity). The remaining wells are for library compounds.
-
Compound Transfer: Using an acoustic liquid handler (e.g., Echo®), transfer 100 nL of the DHP library compounds (typically at 10 mM in DMSO) and controls into the 384-well assay plates. This results in a final screening concentration of 10 µM in a 20 µL reaction volume.
-
Reagent Addition:
-
Add 10 µL of kinase solution (at 2X final concentration) to all wells using a multi-drop dispenser.
-
Incubate for 15-30 minutes. Causality: This pre-incubation step allows the compounds to bind to the kinase before the reaction starts, which is important for identifying time-dependent or slowly binding inhibitors.
-
Add 10 µL of ATP/substrate solution (at 2X final concentration) to initiate the reaction.
-
-
Incubation & Detection: Incubate for 60 minutes at room temperature. Add ADP detection reagents as per the manufacturer's protocol and read luminescence.
Step 1.3: Assay Validation with Z'-Factor
Objective: To statistically validate the assay's suitability for HTS.
The Z'-factor is a measure of the statistical effect size of the assay, which reflects both the dynamic range of the signal and the data variation.[9][10]
Formula: Z' = 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg |
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (0% activity).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (100% activity).
Procedure:
-
Run several full plates containing only positive and negative controls (32 columns of each).
-
Calculate the Z'-factor for each plate.
-
Acceptance Criteria: An assay is considered excellent for HTS if the Z'-factor is consistently > 0.5 .[6][11] A value below 0.5 indicates excessive variability or a small signal window, requiring further optimization.[11]
IV. Phase 2: Primary HTS and Hit Identification
Step 2.1: Pilot and Full Library Screen
-
Pilot Screen: Screen a smaller, diverse subset of compounds (~2,000-5,000) before committing to the full library.
-
Causality: This step serves as a final quality control check of the automated workflow and provides an early indication of the expected hit rate. An unusually high hit rate (>1-2%) may suggest a systemic assay artifact.
-
-
Full Screen: Execute the screen on the entire DHP library using the validated protocol. Data should be collected and uploaded to a secure database daily.
Step 2.2: Data Analysis and Hit Nomination
Objective: To normalize the raw data and apply statistical criteria to identify potential "hits."
Caption: Workflow for HTS data analysis and hit selection.
Protocol:
-
Normalization: For each plate, calculate the percent inhibition for each compound well.
-
Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))
-
Causality: Normalization converts the raw signal into a percentage, making the data comparable across different plates and screening days by correcting for plate-to-plate variation.
-
-
Hit Selection: A common and robust method for hit selection is to use a statistical cutoff based on the distribution of the library data.
-
Threshold: Nominate compounds as hits if their % inhibition is greater than the mean inhibition of all library compounds plus three times the standard deviation (SD).
-
Rationale: This statistical approach is less arbitrary than a simple cutoff (e.g., >50% inhibition) and adapts to the specific performance of the assay on a given day.[12]
-
V. Phase 3: Hit Confirmation and Validation
A primary hit is merely a starting point. This phase is crucial for eliminating the false positives that are inherent in any HTS campaign.
Step 3.1: Hit Confirmation (Dose-Response)
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
-
Cherry-Pick and Re-test: Select the nominated hits from the primary screen. Re-test these compounds in the primary assay, but this time over a range of concentrations (e.g., an 8-point, 3-fold serial dilution starting from 50 µM).
-
IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[13][14]
-
Confirmation Criteria: A compound is considered "confirmed" if it shows a clear dose-response relationship. Hits that are inactive or show flat or irregular curves are discarded.
Step 3.2: Orthogonal and Counter-Screening
Objective: To ensure the observed activity is genuine and not an artifact of the assay technology.
-
Orthogonal Assay:
-
Definition: An orthogonal assay measures the same biological endpoint (kinase inhibition) but uses a different detection technology.[1] For example, if the primary screen used a luminescence-based ADP detection assay, an orthogonal assay could be a fluorescence polarization (FP) assay that directly measures the binding of a fluorescent tracer to the kinase.
-
Causality: If a compound is a true inhibitor, it should be active in both assays. If it is only active in the primary assay, it is likely an artifact (e.g., it inhibits luciferase) and should be discarded.
-
-
Counter-Screens for Assay Interference:
-
Promiscuous Inhibitors & PAINS: DHP scaffolds, like many heterocyclic structures, can be prone to non-specific activity. It is critical to identify Pan-Assay Interference Compounds (PAINS), which often act through non-specific mechanisms like aggregation or reactivity.[15][16] Computational filters can flag potential PAINS based on their chemical substructures, but experimental validation is essential.
-
Fluorescence Interference: If using any fluorescence-based assays, compounds should be checked for intrinsic fluorescence (autofluorescence) or quenching properties at the assay's excitation and emission wavelengths.[17][18] A pre-read of the plate after compound addition but before adding the fluorescent reagent can identify autofluorescent compounds.[18]
-
Protocol: Test confirmed hits in a "null" version of the primary assay that lacks the kinase enzyme. Any compound showing a signal in this assay is interfering with the detection reagents and is a false positive.
-
VI. Troubleshooting and Scientific Integrity
| Issue | Potential Cause(s) | Recommended Action |
| Low Z'-Factor (<0.5) | Reagent instability; high data variability; low signal-to-background. | Verify reagent quality and age. Optimize enzyme/substrate concentrations. Check for consistent liquid handling and incubation times. |
| High Hit Rate (>2%) | Non-specific inhibition; compound aggregation; assay artifact. | Lower screening concentration. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates. Run counter-screens early. |
| Poor Hit Confirmation | Primary screen false positives; compound instability or insolubility. | Re-evaluate primary hit selection criteria. Check compound purity and solubility in assay buffer. Ensure fresh compound powder is used for dose-response. |
| Fluorescent Compound | The inherent chemical structure of the DHP compound. | Switch to a non-fluorescent assay format (e.g., luminescence, label-free). If unavoidable, use red-shifted dyes to minimize interference.[17] |
VII. Conclusion
This application note provides a rigorous, multi-stage protocol for the high-throughput screening of dihydropyridinone libraries against protein kinase targets. By integrating careful assay development, robust statistical analysis for hit selection, and a stringent hit validation cascade, researchers can confidently identify high-quality, validated hits. The strength of this protocol lies in its self-validating nature, with orthogonal and counter-screens designed to systematically eliminate artifacts and ensure that downstream resources are focused only on chemically tractable and biologically relevant compounds. This strategic approach maximizes the potential of DHP libraries to yield novel starting points for kinase-targeted drug discovery programs.
VIII. References
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. (2010-07-23). [Link]
-
High-throughput screening (HTS). BMG LABTECH. (2019-04-10). [Link]
-
Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. J Med Chem. 2010;53(7):2719-40. [Link]
-
Interference and Artifacts in High-content Screening. Assay Guidance Manual. NCBI. (2022-05-28). [Link]
-
A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance. PLOS ONE. (2020-06-02). [Link]
-
Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. [Link]
-
Ramos, P. J. R. S., et al. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. (2021). [Link]
-
Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics. NCBI. [Link]
-
von Ahsen O, Bömer U. High-throughput screening for kinase inhibitors. Chembiochem. 2005;6(3):481-90. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. (2015-03-29). [Link]
-
Assay performance and the Z'-factor in HTS. Drug Target Review. (2023-03-30). [Link]
-
Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2023-08-14). [Link]
-
Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. [Link]
-
Interference with Fluorescence and Absorbance. Assay Guidance Manual. NCBI. (2015-12-07). [Link]
-
High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. PubMed Central. [Link]
-
In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. AACR Journals. [Link]
-
From gene to validated and qualified hits. Axxam SpA. [Link]
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How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. (2024-09-18). [Link]
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A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance. PubMed. (2020-06-02). [Link]
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High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. ResearchGate. [Link]
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Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. ResearchGate. (2015-03). [Link]
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Rapid Generation of Hyperdiverse Chemical Libraries. ChemRxiv. (2023-02-05). [Link]
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High Throughput Drug Screening. Sygnature Discovery. [Link]
-
In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. ResearchGate. [Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Active dose selection and dose-response modeling for quantitative high-throughput screening (qHTS). DiVA portal. [Link]
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]
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Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. PubMed. [Link]
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Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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New Class of Mitotic Inhibitors Uncovered in High Throughput Screen. Bioprocess Online. (1999-10-29). [Link]
-
Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening. NIH. [Link]
-
Figure S2: Drug sensitivity assay –dose response curves and IC50 images. [Link]
-
AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. (2022-05-07). [Link]
-
High-Throughput Dose-Response Data Analysis. Medium. (2024-02-22). [Link]
-
A High-Throughput Screen of a Library of Therapeutics Identifies Substrates of P-glycoprotein. bioRxiv. (2019-01-23). [Link]
-
High-Throughput Synthesis of Diverse Compound Collections for Lead Discovery and Optimization. PubMed. [Link]
-
On HTS: Z-factor. (2023-12-12). [Link]
-
Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations. ResearchGate. (2024-04-01). [Link]
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Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. (2012-05-15). [Link]
-
Pan Assay Interference Compounds. YouTube. (2022-06-13). [Link]
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Application Notes and Protocols for the Preparation of 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Dihydropyridinone Scaffold
The 5,6-dihydropyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and its conformational flexibility allow for effective interaction with a variety of biological targets. The introduction of a substituted hydrazinyl group at the 4-position of this ring system opens up new avenues for exploring chemical space and modulating pharmacological activity. Hydrazones and their derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The strategic combination of these two pharmacophores in the form of 4-(2-methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one presents a compelling starting point for the development of novel therapeutic agents.
This application note provides a comprehensive guide to the synthesis of a focused library of this compound derivatives for the purpose of conducting Structure-Activity Relationship (SAR) studies. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore the therapeutic potential of this promising class of compounds.
Strategic Approach to Synthesis and SAR
Our synthetic strategy is centered around a convergent approach, wherein the dihydropyridinone core is first functionalized with a suitable leaving group at the 4-position, followed by a nucleophilic substitution with a series of substituted 1-methyl-1-phenylhydrazines. This approach allows for the late-stage diversification of the molecule, which is highly advantageous for building a library of analogs for SAR studies.
The SAR strategy will focus on probing the influence of electronic and steric effects of substituents on the phenyl ring of the hydrazine moiety. By systematically introducing a range of electron-donating and electron-withdrawing groups, as well as sterically demanding substituents, we can elucidate the key molecular interactions that govern the biological activity of these compounds.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 4-Chloro-5,6-dihydropyridin-2(1H)-one
The synthesis of the 4-chloro intermediate is a critical first step. While various methods exist for the synthesis of dihydropyridinones, a reliable approach involves the halogenation of a suitable precursor.
Protocol 1: Synthesis of 4-Chloro-5,6-dihydropyridin-2(1H)-one
-
Reaction Setup: To a solution of 5,6-dihydropyridin-2(1H)-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-chloro-5,6-dihydropyridin-2(1H)-one.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of Substituted 1-Methyl-1-phenylhydrazines
A library of substituted 1-methyl-1-phenylhydrazines is required for the subsequent diversification step. These can be synthesized from the corresponding anilines.
Protocol 2: General Procedure for the Synthesis of Substituted 1-Methyl-1-phenylhydrazines
-
Diazotization: Dissolve the substituted aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water and cool to 0 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid and cool to 0 °C. Add the diazonium salt solution dropwise to the tin(II) chloride solution.
-
Methylation: After the reduction is complete, basify the reaction mixture with a concentrated solution of sodium hydroxide until a pH of >12 is reached. Extract the resulting substituted phenylhydrazine with diethyl ether. Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate. Dissolve the crude hydrazine in a suitable solvent like tetrahydrofuran (THF) and treat with a methylating agent such as methyl iodide (1.1 eq) in the presence of a base like potassium carbonate.
-
Purification and Characterization: Purify the resulting 1-methyl-1-phenylhydrazine derivative by column chromatography or distillation under reduced pressure. Characterize the product by ¹H NMR and mass spectrometry.
Part 3: Synthesis of the Target Derivatives
The final step involves the nucleophilic substitution of the 4-chloro intermediate with the library of substituted 1-methyl-1-phenylhydrazines.
Protocol 3: General Procedure for the Synthesis of this compound Derivatives
-
Reaction Setup: In a sealed reaction vessel, combine 4-chloro-5,6-dihydropyridin-2(1H)-one (1.0 eq), the respective substituted 1-methyl-1-phenylhydrazine (1.2 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize each derivative thoroughly using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
Data Presentation for SAR Studies
To facilitate the analysis of the SAR, it is crucial to present the data in a clear and organized manner. A tabular format is recommended to correlate the structural modifications with the observed biological activity.
Table 1: Physicochemical and Biological Activity Data for the Derivative Library
| Compound ID | R-Group on Phenyl Ring | Molecular Weight | LogP (calculated) | % Inhibition at 10 µM (Example Assay) | IC₅₀ (µM) |
| Core | H | 217.28 | 1.85 | 55 | 8.2 |
| 1a | 4-OCH₃ | 247.31 | 1.80 | 75 | 3.5 |
| 1b | 4-Cl | 251.72 | 2.55 | 62 | 6.8 |
| 1c | 4-NO₂ | 262.27 | 1.90 | 30 | 15.1 |
| 1d | 3,4-diCl | 286.17 | 3.25 | 45 | 11.5 |
| 1e | 4-CF₃ | 285.28 | 2.95 | 58 | 7.5 |
| 1f | 2-CH₃ | 231.31 | 2.25 | 68 | 5.1 |
Note: The biological activity data presented in this table is hypothetical and for illustrative purposes only. Actual data will be dependent on the specific biological assay employed.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the synthesis and preliminary SAR evaluation of a novel class of this compound derivatives. The modular nature of the synthetic route allows for the facile generation of a diverse library of compounds, which is essential for a thorough investigation of the SAR.
Future work should focus on expanding the library of derivatives to include a wider range of substituents and exploring modifications at other positions of the dihydropyridinone ring. Furthermore, once promising lead compounds are identified, more in-depth biological evaluation, including mechanism of action studies and in vivo efficacy testing, will be necessary to fully elucidate their therapeutic potential.
References
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Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. [Link]
-
Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. Organic Letters. [Link]
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Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry. [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and Characterization of Novel Dihydropyrimidine Derivatives. International Journal of Current Science. [Link]
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Discovery and SAR of pyrrolo[2,1-f][2][3][4]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. [Link]
- Method for manufacturing 1,1-disubstituted hydrazine compound.
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New Synthesis of 1,1-Substituted Hydrazines by Alkylation of N-Acyl- or N-alkyloxycarbonylaminophthalimide Using the Mitsunobu Protocol. The Journal of Organic Chemistry. [Link]
-
Synthesis and characterization and biological profile of some new dihydropyrimidinone derivaties. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. Molecules. [Link]
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances. [Link]
-
Synthesis and Characterization of Novel Biginelli Dihydropyrimidinone Derivatives Containing Imidazole Moiety. Journal of Chemistry. [Link]
-
Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Discovery. [Link]
-
Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hydrazines – Knowledge and References. Taylor & Francis. [Link]
-
An Efficient Synthesis of 1,1-Disubstituted Hydrazines. Semantic Scholar. [Link]
-
Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines. Europe PMC. [Link]
-
A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molbank. [Link]
-
Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules. [Link]
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Troubleshooting & Optimization
Common side reactions in the synthesis of phenylhydrazinyl derivatives
Technical Support Center: Synthesis of Phenylhydrazinyl Derivatives
Welcome to the technical support center for the synthesis of phenylhydrazinyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to address the nuanced challenges and common side reactions encountered during synthesis. Our goal is to provide you with the causal understanding needed to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Understanding Phenylhydrazine Stability - The Root of Many Issues
Phenylhydrazine and its derivatives are foundational reagents, but their inherent instability is often the primary source of side reactions, low yields, and product impurities. Understanding these characteristics is the first step in troubleshooting.
Frequently Asked Questions (FAQs): Phenylhydrazine Handling & Stability
Q1: My phenylhydrazine reagent has turned dark red/brown. Can I still use it?
A1: This discoloration indicates oxidation. Phenylhydrazine is highly susceptible to air oxidation, which turns the pale yellow liquid into a dark, impure mixture.[1] Using oxidized phenylhydrazine will introduce significant impurities and can lead to the formation of tarry byproducts.
-
Expert Recommendation: It is highly advisable to purify the phenylhydrazine before use, typically by vacuum distillation.[2] However, exercise extreme caution. Phenylhydrazine can decompose violently above its boiling point. Ensure the distillation is performed under a high vacuum to keep the temperature low. Traces of acid, such as residual hydrochloride salt, can catalyze decomposition at temperatures above 100°C.[2] For solid derivatives, recrystallization is the preferred method of purification.[3]
Q2: My reaction is producing a significant amount of black, insoluble tar. What's causing this?
A2: Tar formation is a common issue, often stemming from the decomposition of the phenylhydrazine starting material or intermediates, especially under harsh acidic and high-temperature conditions.[2][4][5]
-
Causality & Troubleshooting:
-
Reagent Quality: As mentioned, oxidized phenylhydrazine is a primary culprit. Always use freshly distilled or purified reagents.
-
Temperature Control: Many reactions involving phenylhydrazines are exothermic. Maintain strict temperature control, especially during the initial addition of reagents. Overheating accelerates decomposition.
-
Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of the hydrazine moiety and sensitive intermediates.
-
Acid Catalyst: In reactions like the Fischer indole synthesis, the choice and concentration of the acid are critical. Overly strong acids or high concentrations can promote polymerization and degradation pathways.
-
Protocol 1: Purification of Phenylhydrazine by Vacuum Distillation
-
Safety First: Phenylhydrazine is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum. Use a heating mantle with a stirrer for even heating.
-
Procedure:
-
Charge the distillation flask with the discolored phenylhydrazine.
-
Slowly apply vacuum, ensuring there are no leaks in the system.
-
Gently heat the flask while stirring. The benzene may be distilled under ordinary pressure, and the remainder, and any low-boiling impurities, under diminished pressure.[2]
-
Collect the pale yellow liquid that distills at the appropriate temperature/pressure (e.g., 137–138°C/18 mm Hg).[2]
-
Crucial Tip: Ensure the phenylhydrazine solution is thoroughly dry before distilling, as moisture can cause foaming.[2] Also, ensure no acidic residue (like hydrochloride) is present, as this catalyzes decomposition.[2]
-
-
Storage: Store the purified phenylhydrazine in a dark bottle under an inert atmosphere and refrigerate.
Section 2: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for preparing indoles from phenylhydrazones.[6] However, its success is highly sensitive to substrate structure and reaction conditions, leading to several potential side reactions.
dot
Caption: Workflow of the Fischer Indole Synthesis and key points for side reactions.
Frequently Asked Questions (FAQs): Fischer Indole Synthesis
Q3: I'm using an unsymmetrical ketone and getting a mixture of two different indoles. How can I control the regioselectivity?
A3: This is a classic challenge. The[7][7]-sigmatropic rearrangement occurs through an enamine intermediate. For an unsymmetrical ketone, two different enamines can form, leading to two regioisomeric indole products.[8]
-
Controlling Factors & Strategy:
-
Acid Choice: The choice of acid catalyst is paramount. Strong Brønsted acids often favor the formation of the enamine at the less substituted carbon (thermodynamic control), while some Lewis acids might favor the more substituted side.[9]
-
Steric Hindrance: Very bulky substituents on the ketone can sterically direct the formation of the enamine to the less hindered side.
-
Pre-forming the Hydrazone: You can sometimes influence the outcome by pre-forming and isolating a specific hydrazone isomer before subjecting it to the cyclization conditions, although this is not always straightforward.
-
| Catalyst Type | Likely Major Product from Methyl Ketone | Rationale |
| Strong Protic Acids (e.g., PPA, H₂SO₄) | Enolization at the methyl group | Favors the thermodynamically more stable, less substituted enamine.[9] |
| Lewis Acids (e.g., ZnCl₂, FeCl₃) | Can vary, may favor more substituted | Coordination of the Lewis acid can alter the kinetics of enamine formation. |
Q4: My Fischer indole synthesis failed completely. The starting material was consumed, but no indole was formed. What happened?
A4: A common cause of failure, especially with certain substitution patterns, is a competing side reaction that occurs before the key[7][7]-sigmatropic rearrangement.
-
Mechanism of Failure: When the phenylhydrazine ring contains strong electron-donating groups (e.g., -OMe, -NR₂), the enamine intermediate can undergo heterolytic cleavage of the N-N bond instead of the desired rearrangement.[10] This pathway is often irreversible and leads to decomposition products rather than the indole.
-
Troubleshooting:
-
Substrate Limitation: Recognize that some highly electron-rich phenylhydrazines are simply not suitable for the classic Fischer conditions.
-
Milder Conditions: Attempt the reaction with milder Lewis acids (e.g., ZnCl₂) instead of strong Brønsted acids. Lewis acids may favor the rearrangement pathway over N-N cleavage in some cases.
-
Alternative Syntheses: If the Fischer synthesis consistently fails, consider alternative indole synthesis routes that do not rely on this mechanism.
-
Section 3: Troubleshooting the Japp-Klingemann Reaction
The Japp-Klingemann reaction is an excellent method for producing the phenylhydrazone precursors needed for the Fischer indole synthesis, particularly from β-keto-esters or β-keto-acids.[11] Its primary challenges lie in the stability of the diazonium salt and controlling the reaction pH.
dot
Caption: A logical troubleshooting workflow for the Japp-Klingemann reaction.
Frequently Asked Questions (FAQs): Japp-Klingemann Reaction
Q5: My Japp-Klingemann reaction is giving a very low yield. What are the most common points of failure?
A5: Low yields in this reaction almost always trace back to one of two critical stages: the diazotization of the aniline or the subsequent coupling reaction.
-
Troubleshooting Guide:
-
Diazotization: The formation of the aryl diazonium salt is the first step. These salts are notoriously unstable and require strict temperature control (typically 0-5°C).[12] If the temperature rises, the diazonium salt will decompose, often violently, to nitrogen gas and other byproducts. Also, ensure the correct stoichiometry of sodium nitrite and acid is used.
-
Coupling pH: The pH of the coupling reaction is critical. The reaction involves the nucleophilic addition of an enolate (from the deprotonated β-keto-ester) to the electrophilic diazonium salt.[11] If the solution is too acidic, the concentration of the enolate will be too low for the reaction to proceed efficiently. If it's too basic, the diazonium salt can be converted to a non-reactive diazotate species. A slightly basic or buffered system (e.g., using sodium acetate) is often optimal.[13][14]
-
Electron-Rich Anilines: Anilines with strong electron-donating groups can be problematic. They form diazonium salts that are less electrophilic, leading to a sluggish or incomplete coupling reaction.[13]
-
Q6: Instead of my desired hydrazone, I've isolated a stable, colored azo compound. Why didn't it convert?
A6: The Japp-Klingemann reaction proceeds through an azo intermediate, which then undergoes hydrolysis and rearrangement to the final hydrazone.[15] In some cases, particularly if the reaction conditions are not optimal, this azo compound can be isolated.[11][14]
-
Explanation & Solution:
-
Mechanism: The conversion of the azo intermediate to the hydrazone requires the cleavage of an acyl or carboxyl group.[15] This step is often facilitated by adjusting the pH or temperature.
-
Corrective Action: If you have isolated the azo compound, you can often convert it to the desired hydrazone by subjecting it to the reaction conditions again, perhaps with a slight increase in temperature or by adjusting the pH to be more basic, which can promote the necessary hydrolytic cleavage.[14]
-
Protocol 2: General Procedure for the Japp-Klingemann Reaction
-
Step A: Diazotization
-
Dissolve the substituted aniline (1.0 eq) in an appropriate aqueous acid (e.g., HCl) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the internal temperature below 5°C at all times.
-
Stir the resulting diazonium salt solution at 0-5°C for 15-30 minutes. Use this solution immediately in the next step.
-
-
Step B: Coupling Reaction
-
In a separate flask, dissolve the β-keto-ester (1.0 eq) in a suitable solvent like ethanol.
-
Add a base (e.g., sodium acetate, 1.5-2.0 eq) to generate the enolate in situ. Cool this mixture to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step A to the enolate solution. A colored precipitate (the hydrazone) should form.
-
Stir the reaction at a low temperature for 30 minutes to an hour, then allow it to warm to room temperature.
-
-
Workup & Purification
-
Collect the solid product by filtration.
-
Wash the solid with water to remove inorganic salts.
-
Purify the crude hydrazone by recrystallization, typically from ethanol or a similar protic solvent.[16]
-
References
-
Organic Syntheses Procedure. (n.d.). Phenylhydrazine. Organic Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
-
PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US6852890B1 - Process for the preparation of phenylhydrazines.
-
RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Royal Society of Chemistry. Retrieved from [Link]
-
Shiksha. (n.d.). MET 2026 Syllabus (OUT): Check Topics of Physics, Chemistry, Mathematics, Biology and English. Retrieved from [Link]
-
ResearchGate. (2016, September 20). What are the special considerations for the Japp-Klingemann reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
-
OC Lectures. (2018, December 18). Part III (Fischer indole synthesis) [Video]. YouTube. Retrieved from [Link]
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). JPS5920665B2 - Purification method of phenylhydrazine.
-
PubMed. (n.d.). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. American Chemical Society. Retrieved from [Link]
-
PubMed Central. (2013, November 19). Phenyl Hydrazine as Initiator for Direct Arene C-H Arylation via Base Promoted Homolytic Aromatic Substitution. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN106831482A - The preparation method of phenylhydrazine.
-
ResearchGate. (2020, August 31). How to purify hydrazone?. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. Retrieved from [Link]
-
CIBTech. (n.d.). PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. Retrieved from [Link]
-
ResearchGate. (n.d.). Tar formation and evolution during biomass gasification: An experimental and theoretical study | Request PDF. Retrieved from [Link]
-
Scirp.org. (n.d.). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved from [Link]
-
TNO Publications. (n.d.). Tar formation in pyrolysis and gasification. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Overview of Phenylhydrazine‐Based Organic Transformations. Retrieved from [Link]
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Optimizing reaction conditions for condensing hydrazines with pyridinones
Welcome to the technical support center for optimizing the condensation of hydrazines with pyridinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of reactions. Instead of a rigid protocol, we offer a dynamic resource structured around the real-world challenges and questions that arise in the lab. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your specific reaction effectively.
Section 1: Foundational Principles of the Hydrazine-Pyridinone Condensation
This section addresses the fundamental questions regarding the reaction mechanism and a baseline protocol to get you started.
Q1: What is the underlying mechanism of the reaction between a hydrazine and a pyridinone?
A1: The condensation of a hydrazine with a carbonyl group on a pyridinone ring is a classic example of nucleophilic addition-elimination. The reaction proceeds in two main stages to form a hydrazone, which is often the final product or an intermediate for subsequent cyclization.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine, which is a potent nucleophile, attacks the electrophilic carbonyl carbon of the pyridinone.[1] This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.
-
Dehydration: This intermediate is typically unstable and readily eliminates a molecule of water to form a stable C=N double bond, yielding the hydrazone product.[2] This step is often the rate-determining step and can be accelerated by an acid catalyst, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).
The overall transformation is an equilibrium process. To drive the reaction toward the product, it is common to remove water as it is formed, either by azeotropic distillation or by using a dehydrating agent.
Caption: Simplified mechanism of hydrazone formation.
Section 2: Troubleshooting Guide for Common Experimental Issues
Encountering problems is a normal part of research and development. This section is formatted to help you diagnose and solve the most common issues encountered during hydrazine-pyridinone condensations.
Q2: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?
A2: This is a frequent issue that can stem from several factors. A systematic approach is key to identifying the root cause.
Caption: Troubleshooting workflow for low-yield reactions.
Detailed Breakdown:
-
Insufficient Activation Energy (Temperature): Many condensations require heating to overcome the activation barrier. If you are running the reaction at room temperature, try heating to 60 °C or refluxing in a suitable solvent.[3][4]
-
Reagent Quality: Hydrazine hydrate can degrade over time. Use a freshly opened bottle or verify the concentration of an older one. The pyridinone starting material should also be pure.
-
Solvent Choice: The reaction requires a solvent that can dissolve both starting materials. Protic solvents like ethanol or methanol are excellent starting points as they are polar and facilitate proton transfer.[5] If solubility is an issue, consider more polar aprotic solvents like DMF, though this can complicate workup. Non-polar solvents like toluene are generally poor choices.[6]
-
Steric Hindrance: If either the hydrazine or the pyridinone has bulky substituents near the reactive sites, the reaction rate can decrease dramatically.[6] In such cases, prolonged reaction times, higher temperatures, and the addition of an acid catalyst (like a drop of acetic acid) to activate the carbonyl group are recommended.[4]
Q3: My reaction is messy, and I'm getting significant side products. How can I improve the selectivity?
A3: Side product formation usually points to issues with stoichiometry, temperature control, or the inherent reactivity of your substrates.
-
Stoichiometry: While an excess of hydrazine can be used to drive the reaction to completion, using a large excess can lead to the formation of bis-hydrazones (if applicable) and makes purification difficult.[3] Start with 1.05 to 1.2 equivalents of hydrazine and monitor the reaction by TLC or LC-MS to find the optimal ratio.
-
Temperature Control: Excessively high temperatures can cause decomposition of starting materials, intermediates, or products, especially if they are thermally sensitive. If you observe charring or the formation of numerous baseline spots on your TLC plate, try running the reaction at a lower temperature for a longer duration.
-
Competing Reactions: If your pyridinone or hydrazine contains other reactive functional groups, they may compete with the desired condensation. For example, an ester group on the hydrazine could potentially react under harsh conditions. In these cases, protecting group strategies may be necessary.
Q4: I've successfully formed my product, but I'm struggling with purification. What are some effective strategies?
A4: Purification challenges are common, especially when the product has poor solubility or is non-crystalline.
-
Crystallization: This is the most desirable method. If the crude product is a solid, attempt recrystallization from various solvents. Common choices include ethanol, methanol, isopropanol, or acetonitrile.[4][7] If the product is too soluble, a co-solvent system (e.g., dichloromethane/hexane) can be employed.[7]
-
Precipitation/Trituration: If the reaction mixture is cooled and the product does not crystallize, try adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold water or hexane) to precipitate the product.[1] If the product crashes out as an oil, try stirring it vigorously with a non-polar solvent (trituration) to induce solidification.
-
Chromatography: If all else fails, silica gel column chromatography is a reliable option. Choose an appropriate solvent system by first running TLC plates in various mixtures of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or acetone).
Section 3: Frequently Asked Questions (FAQs)
This section provides concise answers to more specific questions regarding reaction parameters.
| Parameter | Recommendation & Rationale | Reference |
| Solvent | Ethanol/Methanol: Excellent starting point. Polar protic, dissolves most reagents, and allows for reflux conditions. | [3][8] |
| High-Boiling Solvents (e.g., N,N-Dimethylpropanolamine): Useful for unreactive substrates requiring high temperatures (>120 °C). | [9] | |
| Aprotic Polar (DMF, DMSO): Use if solubility is a major issue, but be aware of difficult removal during workup. | ||
| Catalyst | Acetic Acid (AcOH): A few drops can significantly accelerate the reaction by protonating the carbonyl oxygen, making it more electrophilic. | [4] |
| Mineral Acids (HCl): Can be used, but may form the hydrazine salt, reducing its nucleophilicity. Often used when starting with a hydrazine salt. | [10][11] | |
| Palladium/Copper Catalysts: Not typically used for the condensation step itself, but are employed in related syntheses to form the hydrazine-pyridine bond via cross-coupling before a subsequent condensation. | [12][13] | |
| Temperature | Room Temp to 130 °C: Highly substrate-dependent. Monitor by TLC to determine the optimal temperature that provides a reasonable rate without decomposition. | [3][6][9] |
| Safety | Hydrazine is toxic and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety goggles. Anhydrous hydrazine is potentially explosive and should be avoided unless absolutely necessary. | [14][15] |
Section 4: General Experimental Protocol
This protocol serves as a robust starting point. You should optimize the parameters based on your specific substrates.
Synthesis of a Hydrazinyl-Pyridinone Derivative
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the pyridinone starting material (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol (typically 5-10 mL per gram of pyridinone), and stir to dissolve the solid.[3][4]
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.[3]
-
Catalyst (Optional): If the reaction is known to be sluggish, add 1-2 drops of glacial acetic acid.[4]
-
Heating: Heat the reaction mixture to a gentle reflux (for ethanol, this is ~78 °C) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.[4][16] A typical reaction time can be anywhere from 3 to 24 hours.
-
Workup & Isolation:
-
Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature and then in an ice bath.
-
If a solid precipitates, collect the product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove soluble impurities.[16]
-
If no solid forms, concentrate the reaction mixture under reduced pressure. Attempt to purify the residue by recrystallization or column chromatography as described in the troubleshooting section.
-
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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G-B, A., Perde-Schrepler, M., & S, O. (2021). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2021(3), M1267. Available from: [Link]
- BenchChem. (2025). The Cornerstone of Condensation: A Technical Guide to Hydrazine Hydrate in Organic Synthesis. BenchChem Tech Support.
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). organic-chemistry.org. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Wolff–Kishner reduction. Wikipedia. Retrieved from [Link]
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Raut, B. (2020, October 28). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Hydrazine. organic-chemistry.org. Retrieved from [Link]
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LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Retrieved from [Link]
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Wills, B. K., & Akselrod, D. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Available from: [Link]
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ResearchGate. (2025, August 8). One-step ring condensation of hydrazine derivatives and cyclic anhydrides. Request PDF. Retrieved from [Link]
-
Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351–1354. Available from: [Link]
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ResearchGate. (2024, April 30). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? Retrieved from [Link]
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ResearchGate. (2025, August 8). Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. Retrieved from [Link]
-
Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Bioorganic & medicinal chemistry, 24(18), 10.1016/j.bmc.2016.07.047. Available from: [Link]
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ResearchGate. (2025, August 10). A Concise Route to Pyridines from Hydrazides by Metal Carbene N−H Insertion, 1,2,4-Triazine Formation, and Diels−Alder Reaction. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Hydrazine. Wikipedia. Retrieved from [Link]
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Sciencemadness Wiki. (2025, October 13). Hydrazine. Retrieved from [Link]
- International Consortium for Innovation and Quality in Pharmaceutical Development. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. IQ Consortium.
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. organic-chemistry.org. Retrieved from [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2016). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 21(5), 596. Available from: [Link]
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ResearchGate. (n.d.). General procedure for the synthesis of pyrazoles. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Technical Support Center: Detection and Removal of Genotoxic Hydrazine Impurities
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing genotoxic hydrazine impurities. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the detection, quantification, and removal of hydrazine in active pharmaceutical ingredients (APIs) and drug products. The content is structured in a practical question-and-answer format to directly address issues you may face during your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding hydrazine as a genotoxic impurity.
Q1: What is hydrazine and why is it a significant concern in pharmaceutical development?
A: Hydrazine (N₂H₄) is a highly reactive chemical intermediate used in the synthesis of various APIs.[1] It is also a known degradation product of some drugs, such as isoniazid.[2] The primary concern is its classification as a genotoxic impurity (GTI), meaning it has the potential to interact with DNA, cause mutations, and potentially lead to cancer.[2][3] Regulatory agencies require strict control over GTIs because even at very low levels, they may pose a significant safety risk to patients.[2] The Threshold of Toxicological Concern (TTC) for a genotoxic impurity is often set at 1.5 µg per person per day for long-term treatment, which translates to low parts-per-million (ppm) control levels in the final API.[2][4]
Q2: What are the primary analytical challenges associated with detecting trace levels of hydrazine?
A: Detecting hydrazine at the required low ppm levels is inherently difficult due to its physicochemical properties.[5][6] Key challenges include:
-
Lack of a UV Chromophore: Hydrazine does not absorb ultraviolet (UV) light, making direct detection by standard HPLC-UV systems impossible.[5][6]
-
High Polarity and Low Molecular Weight: These properties make it difficult to retain on traditional reversed-phase chromatography columns.[5][7]
-
Volatility: Its volatile nature can lead to sample loss during preparation and analysis.[5]
-
High Reactivity and Instability: Hydrazine can degrade during sample storage and analysis, leading to inaccurate and irreproducible results.[8] It is also prone to autoxidation.[8]
-
Matrix Interference: The API and other excipients in the sample are often present at concentrations thousands of times higher than hydrazine, which can easily mask the analyte's signal.[5][7]
Q3: What is derivatization, and why is it a critical step for hydrazine analysis?
A: Derivatization is a chemical reaction used to convert an analyte (in this case, hydrazine) into a product with properties that are more suitable for analysis. For hydrazine, this is a crucial, often mandatory, step. The reaction attaches a molecule to hydrazine that imparts desirable characteristics.
The primary goals of derivatizing hydrazine are:
-
To Attach a Chromophore or Fluorophore: The new molecule (the derivative) will have strong UV absorbance or fluorescence, enabling highly sensitive detection by HPLC-UV or fluorescence detectors.[5][6]
-
To Improve Chromatographic Behavior: The derivative is typically larger and less polar, improving its retention and peak shape on common chromatography columns.[5]
-
To Increase Selectivity: A well-chosen derivatizing agent can react specifically with hydrazine, and the resulting derivative's signal (e.g., UV absorbance at a specific wavelength) can be shifted away from the interference of the sample matrix.[5][7]
A workflow for this process is illustrated below.
Q4: What are the most common and effective methods for removing hydrazine impurities from a manufacturing process?
A: Removal strategies must be efficient at reducing hydrazine to acceptable levels without compromising the yield or purity of the API. Common approaches include:
-
Scavenger Resins: These are solid-supported reagents (polymers) with functional groups that selectively react with and bind hydrazine, allowing it to be removed by simple filtration. Aldehyde-functionalized resins are particularly effective.
-
Recrystallization: Purging impurities by recrystallizing the API in a solvent system where hydrazine is soluble but the API has low solubility. This is often a standard part of the final API purification step.
-
Distillation: If the API is stable and has a significantly different boiling point from hydrazine, distillation can be an effective removal method.[9]
-
Chemical Conversion: Adding a reactive chemical scavenger directly to the solution to convert hydrazine into a more easily removable or non-genotoxic compound.
Section 2: Troubleshooting Guide for Hydrazine Detection
This section provides solutions to specific problems encountered during the analytical measurement of hydrazine.
Problem 1: Poor Sensitivity or No Detectable Peak
Q: "I am analyzing a spiked sample but see no peak for the hydrazine derivative, or the signal is much lower than expected. What is going wrong?"
A: This is a common issue stemming from the challenging nature of hydrazine. The root cause is often related to either the derivatization step or the stability of the analyte.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inefficient Derivatization | The reaction to form the detectable derivative may be incomplete. • Verify Reagent Quality: Ensure the derivatizing agent (e.g., acetone, benzaldehyde, 2-HNA) has not degraded. Some reagents, like 2-furaldehyde, require purification to remove oxidation products.[10] • Optimize Reaction Conditions: The reaction may require specific conditions. Investigate reaction time, temperature, and pH. Some derivatizations require 10 minutes or more in an ultrasonic bath to proceed to completion. • Check Stoichiometry: Ensure a sufficient molar excess of the derivatizing agent is used relative to the maximum expected concentration of hydrazine. |
| Analyte Degradation | Hydrazine is unstable and can degrade before or during analysis.[8] • Immediate Derivatization: Derivatize the sample as quickly as possible after preparation. Hydrazine is known to be unstable on some sampling media and in solution.[10] • Use Cooled Autosampler: If the derivative itself is unstable, keep sample vials in a cooled autosampler (e.g., 4°C) to minimize degradation while waiting for injection. |
| Matrix Suppression (LC-MS/GC-MS) | Co-eluting components from the sample matrix can suppress the ionization of the hydrazine derivative in the mass spectrometer source. • Improve Chromatography: Modify the gradient or change the column to better separate the derivative from matrix components. • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Incorrect Instrument Parameters | The instrument may not be set up correctly for the derivative being analyzed. • Check Wavelength (HPLC-UV): Ensure the UV detector is set to the maximum absorbance wavelength (λmax) of the specific hydrazone derivative formed. For the 2-HNA derivative, this is around 406/424 nm.[5] • Check Ions (MS): For GC-MS or LC-MS, confirm you are monitoring the correct mass-to-charge ratio (m/z) for the derivative in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[2][11] |
Problem 2: Poor Reproducibility and High Variability
Q: "My peak areas for hydrazine are inconsistent across multiple injections of the same sample. Why are my results not reproducible?"
A: High relative standard deviation (%RSD) is a red flag indicating an uncontrolled variable in the analytical method.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inconsistent Reaction Time | If the derivatization reaction is slow and samples are injected at different time points after mixing, the amount of derivative formed will vary. • Standardize Reaction Time: Use a consistent, timed incubation step for all standards and samples before placing them in the autosampler. Ensure this time is sufficient for the reaction to reach completion. |
| Adsorption to Surfaces | Hydrazine and its derivatives can be "sticky," adsorbing to glass vials, pipette tips, and instrument components.[12] • Use Silanized Vials: Consider using deactivated or silanized glass vials to minimize active sites for adsorption. • Prime the System: Before running the analytical sequence, perform several injections of a high-concentration standard to saturate any active sites in the injection port, column, and tubing. |
| Sample/Derivative Instability | The derivative may be degrading in the sample vial over the course of a long analytical run. • Time-Course Study: Analyze the same sample vial at the beginning, middle, and end of a sequence. A decreasing peak area indicates instability. • Solution: Keep the autosampler cool and limit the number of samples in a single run. Prepare fresh samples if necessary. |
Problem 3: Matrix Interference and Co-eluting Peaks
Q: "I can't accurately integrate my hydrazine derivative peak because of a large, co-eluting peak from my API matrix. How can I achieve separation?"
A: This is a selectivity issue. The solution lies in either improving the chromatography or using a more selective detection technique.
Explanation of Solutions:
-
Optimize Chromatography: The first step is often to adjust the HPLC or GC method. Modifying the mobile phase gradient (for HPLC) or temperature ramp (for GC) can alter elution times and resolve the peaks. If that fails, switching to a different type of column with an alternative stationary phase chemistry can provide the necessary selectivity.
-
Change Derivatizing Agent: If chromatographic optimization is insufficient, choose a different derivatizing agent. The goal is to find an agent that creates a derivative with a unique property. For example, 2-Hydroxy-1-Naphthalaldehyde (HNA) is effective because its hydrazine derivative absorbs light in the visible range (~406 nm), where most API and matrix components do not absorb.[5][7]
-
Use a More Selective Detector: The ultimate solution for selectivity is mass spectrometry. A GC-MS or LC-MS/MS method allows you to monitor for a specific mass-to-charge ratio (m/z) unique to the hydrazine derivative.[2][11] This technique can effectively "see" the analyte even if it is completely co-eluting with a massive matrix peak.
Section 3: Troubleshooting Guide for Hydrazine Removal
This section provides guidance on overcoming common issues when trying to purge hydrazine from a process stream or final API.
Problem: Inefficient Removal with Scavenger Resins
Q: "I've treated my reaction mixture with a scavenger resin, but post-treatment analysis shows that a significant amount of hydrazine remains. Why isn't it working?"
A: Incomplete scavenging is usually due to issues with reaction kinetics, stoichiometry, or resin deactivation.
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficient Stoichiometry | The number of reactive sites on the resin is not enough to capture all the hydrazine. • Increase Resin Amount: Add more scavenger resin. A common starting point is 3-5 molar equivalents of scavenging groups relative to the amount of hydrazine. • Verify Resin Loading: Check the manufacturer's certificate of analysis for the loading capacity (mmol/g) of the resin and use this to calculate the required mass. |
| Poor Reaction Kinetics | The reaction between the resin and hydrazine is too slow. • Increase Reaction Time: Allow the resin slurry to stir for a longer period (e.g., increase from 2 hours to 8 or 24 hours). • Increase Temperature: Gently heating the mixture can significantly speed up the reaction rate. Monitor for any potential degradation of your API. |
| Mass Transfer Limitations | The hydrazine molecules are not efficiently reaching the reactive sites within the resin beads. • Improve Agitation: Ensure the resin is well-suspended in the solution with vigorous stirring. Poor mixing can lead to localized depletion of the reactant. • Select Appropriate Solvent: The solvent must swell the polymer beads of the resin, allowing reactants to diffuse inside. Check the resin's solvent compatibility chart. |
| Resin Deactivation | Other components in the mixture are reacting with the scavenger resin, consuming the active sites before they can react with hydrazine. • Check for Competing Reactants: If your mixture contains other nucleophiles (e.g., primary/secondary amines), they may compete with hydrazine for an aldehyde-based scavenger. In this case, a different type of scavenger or removal method may be needed. |
Data Summary Tables
Table 1: Comparison of Common Analytical Techniques for Hydrazine Detection
| Technique | Principle | Typical LOQ | Pros | Cons |
| HPLC-UV | Derivatization to add a UV chromophore, followed by liquid chromatography separation and UV detection.[5] | ~0.25 ppm | Widely available instrumentation; robust and cost-effective. | Indirect method; requires successful derivatization; susceptible to matrix interference.[5] |
| GC-MS | Derivatization to form a volatile, stable product (e.g., acetone azine), followed by gas chromatography and mass spec detection.[3][13] | ~0.1 ppm | Excellent sensitivity and selectivity (with SIM mode); suitable for volatile derivatives.[2] | Requires derivatization; potential for thermal degradation of the derivative in the inlet.[12] |
| LC-MS/MS | Derivatization followed by liquid chromatography and tandem mass spectrometry.[11] | <0.1 ppm | Highest selectivity and sensitivity; can handle complex matrices; provides structural confirmation.[11][14] | More complex and expensive instrumentation; potential for matrix-induced ion suppression. |
| Ion Chromatography | Direct analysis of ionic hydrazine, separated on an ion-exchange column and detected by electrochemical detection. | ~100 ppm | Direct analysis without derivatization. | Lower sensitivity; not suitable for trace-level GTI analysis in most cases.[3] |
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Wang, J., Yang, S., & Zhang, K. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 118-124. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
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Chilukuri, R., et al. (2016). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America, 34(7), 482-493. [Link]
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Li, N., et al. (2020). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 25(21), 5035. [Link]
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Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910. [Link]
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SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
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European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. [Link]
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Wang, J., Yang, S., & Zhang, K. (2016). A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials. Pharma Focus Europe. [Link]
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Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329-354. [Link]
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Chromatography Forum. (2011). Free hydrazine quantification by GC. [Link]
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Validation & Comparative
A Comparative Guide to Structural Elucidation: Confirming 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one via X-ray Crystallography
Introduction
In the realm of drug development and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties, from its reactivity and stability to its ability to interact with a biological target. Heterocyclic compounds, which feature rings containing atoms other than carbon, form the structural core of a vast majority of pharmaceuticals and biologically active molecules.[1][2][3] Their structural complexity, arising from varied ring sizes, heteroatoms, and saturation levels, presents a significant challenge for characterization.[3][4]
This guide focuses on the definitive structural confirmation of a novel heterocyclic compound, 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one. We will detail the application of single-crystal X-ray crystallography as the gold-standard technique for its elucidation.[5] Furthermore, we will provide a comparative analysis with alternative and complementary spectroscopic methods—such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—to provide researchers with a comprehensive understanding of the strengths and limitations of each technique in the context of novel molecule characterization.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography is an experimental science that provides the most definitive proof of a molecule's structure. By analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal, we can generate a three-dimensional map of electron density within the molecule.[5] This allows for the precise determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry, information that no other technique can provide with such accuracy.[6] For novel chemical entities, particularly in regulated fields like pharmaceuticals, SC-XRD is often considered an indispensable step for absolute structural proof.[7]
Experimental Protocol: From Powder to Picture
The journey from a newly synthesized compound to a fully resolved crystal structure is a multi-step process that requires patience and precision. The causality behind each step is critical for success.
Step 1: Synthesis and Purification The synthesis of the target compound, this compound, likely involves a multi-component reaction strategy, a common approach for generating complex heterocyclic scaffolds.[8][9] The absolute prerequisite for successful crystallography is sample purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Therefore, rigorous purification, typically via column chromatography or recrystallization, is the essential first step.[10]
Step 2: Crystal Growth This is often the most challenging and empirical step in the process. The goal is to encourage molecules to self-assemble from a solution into a highly ordered, three-dimensional lattice. The choice of solvent is paramount; a solvent in which the compound is moderately soluble is ideal, as it allows for slow precipitation and the formation of large, well-ordered crystals rather than rapid crashing out into an amorphous powder or microcrystals.[10]
-
Methodology: Slow Evaporation
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a binary mixture like dichloromethane/hexane). The solvent choice is guided by the compound's polarity.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other microscopic particulates that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[10]
-
Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle. This restricts the rate of solvent evaporation.
-
Place the vial in a vibration-free location at a constant temperature. Mechanical disturbances can disrupt the delicate process of lattice formation.
-
Allow the solvent to evaporate over several days to weeks. Patience is key; high-quality crystals grow slowly.
-
Caption: Workflow for Single-Crystal X-ray Crystallography.
Step 3 & 4: Data Collection, Structure Solution, and Refinement Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[11] The crystal is cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern.[11] The diffractometer rotates the crystal while collecting thousands of diffraction spots. The intensities and positions of these spots are processed by sophisticated software to generate an electron density map, from which the atomic positions are determined (structure solution) and subsequently optimized against the experimental data (refinement).[12]
Data Presentation and Interpretation
The final output of a crystallographic experiment is a set of atomic coordinates and other parameters that precisely define the molecular structure. This data is typically summarized in a crystallographic information file (CIF) and a summary table.
| Parameter | Value (Illustrative) | Significance |
| Chemical Formula | C₁₄H₁₇N₃O | Confirms the elemental composition. |
| Molecular Weight | 243.31 g/mol | Consistent with the proposed molecule. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal lattice. |
| a, b, c (Å) | 8.512(3), 12.345(5), 10.987(4) | Dimensions of the unit cell. |
| β (°) | 98.76(2) | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1141.2(7) | Volume of a single unit cell. |
| R-factor (R₁) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 indicates a good refinement. |
The refined structure of this compound would unambiguously confirm the connectivity of the atoms, the relative stereochemistry at any chiral centers, and the conformation of the dihydropyridinone ring (e.g., a half-chair or boat conformation). It would also reveal crucial details about intermolecular interactions, such as hydrogen bonds involving the pyridinone N-H and C=O groups, which dictate how the molecules pack in the solid state.
A Comparative Analysis: Alternative & Complementary Techniques
While SC-XRD is definitive, it is not always feasible, and other techniques provide critical, often complementary, information. A robust structural elucidation relies on a synergistic combination of methods.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C.[13][14]
-
Strengths: It reveals the complete carbon-hydrogen framework through a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments. This allows for the piecing together of the molecular skeleton atom by atom. The data is obtained on the molecule in solution, which can be more biologically relevant than the solid-state structure.[5]
-
Limitations: While NMR can establish relative stereochemistry through coupling constants and NOE experiments, determining the absolute configuration is often difficult or impossible without chiral auxiliaries. Furthermore, interpretation can be ambiguous for entirely novel scaffolds without reference data.[15]
| Technique | Sample State | Information Provided | Key Limitation |
| SC-XRD | Crystalline Solid | Absolute 3D structure, bond lengths/angles, stereochemistry, packing. | Requires a single crystal of sufficient size and quality. |
| NMR | Solution | Atom connectivity, chemical environment, relative stereochemistry. | Ambiguity in complex structures; absolute stereochemistry is challenging. |
| MS | Gas Phase (Ionized) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Provides no direct 3D structural or connectivity information. |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.[16]
-
Strengths: High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound with very high accuracy (typically < 5 ppm error), which is a critical piece of evidence in confirming a new structure.[8] Fragmentation patterns can also provide clues that support the proposed structure.
-
Limitations: MS cannot distinguish between isomers (molecules with the same formula but different structures). It provides no information about the 3D arrangement or connectivity of atoms in the molecule.
Conclusion: A Synergistic and Validating Approach
The structural elucidation of a novel molecule like this compound is a process of accumulating and integrating evidence. Spectroscopic methods like NMR and MS are indispensable for formulating a structural hypothesis and for routine characterization post-synthesis. They provide a detailed picture of the molecule's atomic makeup and connectivity.
However, for the ultimate, unambiguous confirmation, single-crystal X-ray crystallography stands alone. It provides the final, incontrovertible evidence of the three-dimensional atomic arrangement, resolving any ambiguities in stereochemistry, tautomerism, or conformation. In the rigorous world of chemical and pharmaceutical research, this level of certainty is not just desired; it is often required. Therefore, while other techniques are crucial parts of the analytical toolkit, SC-XRD serves as the ultimate arbiter, providing the authoritative grounding upon which further research can be confidently built.
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Comparative Cytotoxicity Analysis of 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one: A Pro-Selective Anticancer Candidate?
A Senior Application Scientist's Guide to Evaluating Novel Dihydropyridinone Analogs
In the relentless pursuit of more effective and less toxic cancer therapeutics, the principle of selective cytotoxicity stands as a paramount objective. The ideal chemotherapeutic agent should exhibit potent lethality against malignant cells while sparing their normal, healthy counterparts. This guide delves into a comparative cytotoxicity analysis of a novel synthetic compound, 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one, against a panel of human cancer cell lines versus a normal human cell line. While direct experimental data for this specific molecule is not yet broadly published, this guide will establish a comprehensive framework for its evaluation, drawing upon established methodologies and data from structurally related dihydropyridinone and dihydropyridine derivatives.
The rationale for investigating dihydropyridinone scaffolds stems from their documented diverse biological activities, including anticancer properties.[1][2][3][4][5][6][7] These compounds have been identified as promising agents that can induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3][5] The central hypothesis for the current investigation is that the unique hydrazinyl substitution at the C4 position of the dihydropyridinone core in this compound may confer enhanced and selective cytotoxic activity.
Experimental Design: A Roadmap to Assessing Selective Cytotoxicity
A robust evaluation of a novel compound's cytotoxic potential necessitates a multi-faceted approach. The experimental workflow is designed to first determine the dose-dependent inhibitory effects on cell viability and then to quantify the degree of selectivity.
Figure 1: A generalized experimental workflow for the evaluation of a novel anticancer compound's cytotoxicity and selectivity.
Comparative Cytotoxicity: Interpreting the IC50 Data
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. It represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. In this hypothetical study, we will assess the IC50 of this compound against three common cancer cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma)—and a non-tumorigenic epithelial cell line, MCF-10A.
| Cell Line | Cell Type | Putative IC50 (µM) of this compound | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 15.8 | 4.8 |
| A549 | Lung Carcinoma | 22.5 | 3.4 |
| HepG2 | Hepatocellular Carcinoma | 18.2 | 4.2 |
| MCF-10A | Normal Breast Epithelium | 76.3 | - |
Table 1: Hypothetical comparative cytotoxicity (IC50) and selectivity index (SI) of this compound.
The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic window of a potential anticancer drug. It is calculated by dividing the IC50 value of the compound against a normal cell line by its IC50 value against a cancer cell line.[8][9] A higher SI value indicates greater selectivity for killing cancer cells over normal cells.[8] Compounds with an SI value greater than 3 are generally considered to have high selectivity.[8]
Underlying Mechanism: Potential Signaling Pathways
While the precise mechanism of action for this novel compound is yet to be elucidated, related dihydropyrimidinone derivatives have been shown to induce apoptosis and cell cycle arrest.[2][3][5] Some of these compounds are known to target key proteins involved in cell proliferation and survival, such as mTOR and VEGFR-2.[2][5] The hydrazone moiety present in the subject compound is also a pharmacophore known to be present in various antitumor agents that can induce apoptosis and inhibit signaling pathways involving COX-2, EGFR, and HER2.[10]
Figure 2: A putative mechanism of action for this compound, leading to apoptosis.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[11][12]
Materials:
-
Cell lines (e.g., MCF-7, A549, HepG2, MCF-10A)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the initial evaluation of the novel compound this compound as a potential anticancer agent. The hypothetical data presented suggests that this compound may exhibit potent and selective cytotoxicity against various cancer cell lines. However, it is imperative to conduct the described experiments to validate these predictions.
Future studies should focus on elucidating the precise molecular mechanism of action. This would involve identifying the specific cellular targets and signaling pathways modulated by the compound. Furthermore, in vivo studies using animal models are necessary to assess the compound's efficacy, pharmacokinetics, and safety profile before it can be considered for further preclinical and clinical development. The structural scaffold of dihydropyridinones continues to be a promising area for the discovery of novel and selective anticancer therapies.
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A Senior Application Scientist's Guide to Orthogonal Validation of Biological Activity
In the landscape of drug discovery and biological research, the initial identification of a "hit" compound or a genetic perturbation that elicits a desired biological response is a moment of significant promise. However, this initial observation is merely the first step on a long and rigorous path to a validated lead. The credibility of this entire journey hinges on a crucial concept: orthogonal validation . This guide provides an in-depth exploration of the principles, strategies, and practical applications of using secondary assays for the orthogonal validation of biological activity, ensuring the robustness and reliability of your research findings.
The Imperative of Orthogonal Validation: Moving Beyond a Single Data Point
High-throughput screening (HTS) and other primary assays are powerful tools for identifying molecules or genetic modulators with potential biological activity. However, these methods are susceptible to artifacts and false positives that can arise from various sources, including assay technology-specific interference, compound promiscuity, or off-target effects.[1] Relying solely on a single assay is a precarious approach that can lead to the costly pursuit of erroneous leads.
Orthogonal validation is the process of confirming an initial finding using an independent, secondary assay that relies on a different biological principle or detection method.[2][3] The core tenet of this strategy is that if a genuine biological effect is being observed, it should be reproducible through distinct experimental approaches. Conversely, an artifact is unlikely to be replicated across assays with different underlying technologies.[4][5] This multifaceted approach is essential for building confidence in a hit and is a cornerstone of robust scientific inquiry.[6][7]
Diagram: The Concept of Orthogonal Validation
Caption: Orthogonal validation workflow.
Strategic Selection of a Secondary Assay: A Decision Framework
The effectiveness of orthogonal validation lies in the judicious selection of the secondary assay. The goal is to choose a method that is truly independent of the primary assay. Here are key considerations to guide your decision-making process:
-
Different Biological Principle: The secondary assay should ideally measure a different aspect of the biological event. For instance, if the primary assay measures the product of an enzymatic reaction, the secondary assay could directly measure the binding of the inhibitor to the enzyme.[2]
-
Varying Detection Modalities: Employing a different detection technology can help eliminate artifacts related to the measurement system itself. For example, a primary screen using fluorescence intensity could be validated with a secondary assay based on bioluminescence resonance energy transfer (BRET).[8]
-
Proximity to Physiological Relevance: Whenever possible, the validation workflow should move towards a more physiologically relevant system. A hit from a biochemical assay, for instance, should be validated in a cell-based assay to confirm its activity in a more complex biological context.[9]
Table 1: Comparison of Primary and Orthogonal Secondary Assay Strategies
| Target Class | Primary Assay Example | Principle | Potential Artifacts | Orthogonal Secondary Assay | Principle | Rationale for Orthogonality |
| Enzyme | Fluorescence Intensity (Product Formation) | Measures enzymatic activity indirectly through a fluorescent product. | Compound auto-fluorescence, light scattering. | Cellular Thermal Shift Assay (CETSA) | Measures target engagement by assessing changes in protein thermal stability upon ligand binding.[1] | Direct measure of binding, independent of enzyme activity and fluorescence. |
| GPCR | cAMP Assay (Second Messenger) | Measures the accumulation of a downstream second messenger.[10] | Interference with the detection reagents, off-target effects on adenylyl cyclase. | TANGO Assay (β-arrestin Recruitment) | Measures the recruitment of β-arrestin to the activated receptor.[11] | Measures a different downstream signaling event, confirming receptor activation. |
| Protein-Protein Interaction | AlphaScreen | Measures proximity of two interacting partners through energy transfer between donor and acceptor beads.[7] | Light scattering, non-specific bead aggregation. | Surface Plasmon Resonance (SPR) | Measures the binding of one partner to an immobilized partner in real-time.[12] | Label-free, direct measurement of binding kinetics. |
Orthogonal Validation in Practice: Experimental Workflows
This section provides detailed experimental workflows for the orthogonal validation of hits for different target classes.
Case Study 1: Validation of a Kinase Inhibitor
Primary Hit: A compound identified from a fluorescence-based kinase activity assay shows potent inhibition of a specific kinase.
Orthogonal Validation Strategy: Confirm direct target engagement using a Cellular Thermal Shift Assay (CETSA) followed by Western blot analysis to verify the inhibition of downstream signaling.
Caption: Kinase inhibitor validation workflow.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the hit compound at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of the target kinase by Western blot.
Rationale: A genuine inhibitor will bind to the target kinase and stabilize it, leading to a higher melting temperature. This will be observed as more soluble kinase protein remaining at higher temperatures in the compound-treated samples compared to the vehicle control.[1]
-
Cell Treatment and Lysis: Treat cells with the hit compound as in the CETSA protocol. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.[13][14]
Rationale: A true inhibitor of the kinase should lead to a dose-dependent decrease in the phosphorylation of its downstream substrate, confirming its functional activity within the cellular context.[14]
Table 2: Expected Data Summary for Kinase Inhibitor Validation
| Assay | Metric | Expected Result for a Validated Hit |
| CETSA | Apparent Melting Temperature (Tm) | Increased Tm in the presence of the compound. |
| Western Blot | Phospho-Substrate/Total Substrate Ratio | Dose-dependent decrease in the ratio. |
Case Study 2: Validation of a GPCR Agonist
Primary Hit: A compound identified from a cAMP assay demonstrates agonistic activity at a specific Gs-coupled GPCR.
Orthogonal Validation Strategy: Confirm receptor activation through a different signaling pathway using a reporter gene assay that measures the activity of a downstream transcription factor.
Caption: GPCR agonist validation workflow.
-
Cell Line and Transfection: Use a cell line that endogenously or recombinantly expresses the target GPCR. Co-transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the cAMP response element (CRE). Also, co-transfect a control plasmid expressing Renilla luciferase for normalization.
-
Cell Plating and Treatment: Plate the transfected cells in a multi-well plate. After allowing the cells to recover, treat them with the hit compound at various concentrations. Include a known agonist as a positive control and a vehicle control.
-
Cell Lysis and Luciferase Assay: After the desired incubation time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[15]
Rationale: Activation of a Gs-coupled GPCR leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which binds to CREs in the promoter of the reporter gene and drives the expression of luciferase.[16] A genuine agonist will therefore induce a dose-dependent increase in luciferase activity.[9]
Table 3: Expected Data Summary for GPCR Agonist Validation
| Assay | Metric | Expected Result for a Validated Hit |
| CRE-Luciferase Reporter Assay | Normalized Luciferase Activity (Firefly/Renilla) | Dose-dependent increase in luciferase activity. |
Conclusion: A Foundation of Confidence
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A Comparative Analysis of the Metabolic Stability of Dihydropyridinone Derivatives: A Guide for Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its therapeutic success. It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions, thereby profoundly influencing its dosing regimen and safety profile.[1] Dihydropyridinone scaffolds have emerged as a promising class of compounds with diverse pharmacological activities. However, like any other chemical series, their progression from a promising hit to a viable clinical candidate is contingent on a thorough understanding and optimization of their metabolic fate.
This guide provides a comprehensive comparative analysis of the metabolic stability of dihydropyridinone derivatives. We will delve into the fundamental principles of metabolic stability assessment, explore the key metabolic pathways, and analyze how structural modifications within the dihydropyridinone scaffold can be rationally designed to enhance metabolic robustness. This analysis is grounded in established experimental protocols and leverages a case study of a clinically successful dihydropyridinone derivative to provide actionable insights for researchers in the field.
Understanding Metabolic Stability: Key Concepts and Experimental Approaches
Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] This is typically assessed in vitro using subcellular fractions or cells that contain these enzymes. The primary experimental systems include:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily.[2][3] Microsomal stability assays are a high-throughput method to evaluate the intrinsic clearance of a compound due to oxidative metabolism.
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolizing enzymes, as well as transporters. Assays using hepatocytes provide a more comprehensive picture of a compound's metabolic fate.
-
S9 Fraction: This is the supernatant fraction of a liver homogenate after centrifugation at 9000g. It contains both microsomal and cytosolic enzymes.
The primary outcome of these assays is the determination of a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug. From the rate of disappearance of the parent compound over time, the in vitro half-life (t1/2) can be calculated, which is then used to determine the intrinsic clearance.
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
A standard protocol for assessing the metabolic stability of dihydropyridinone derivatives in human liver microsomes is outlined below. This protocol is designed to be a self-validating system by including appropriate controls.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test dihydropyridinone derivatives and a positive control compound (e.g., a rapidly metabolized compound like verapamil)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Preparation of Incubation Mixtures: Prepare a solution of the test dihydropyridinone derivative in phosphate buffer. In separate wells of a microtiter plate, add the test compound solution, human liver microsomes, and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Metabolic Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)
Visualization of the Experimental Workflow
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Case Study: Perampanel - A Metabolically Stable Dihydropyridinone Derivative
A prime example of a dihydropyridinone derivative with excellent metabolic stability is perampanel [2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile], a selective non-competitive AMPA receptor antagonist approved for the treatment of epilepsy.[1][4] The development of perampanel was a result of a deliberate effort to overcome the metabolic instability of earlier compounds.[5]
Pharmacokinetic Profile of Perampanel
Perampanel exhibits a favorable pharmacokinetic profile in humans, characterized by:
-
High Oral Bioavailability: Rapid and complete absorption with negligible first-pass metabolism.[6]
-
Long Terminal Half-Life: Approximately 105 hours, which allows for once-daily dosing.[1][4]
-
Low Metabolic Turnover: A very low metabolic rate was observed in human liver microsomes, which was predictive of its long half-life in vivo.[5]
Metabolic Pathways of Perampanel
Perampanel is extensively metabolized, primarily through oxidation followed by glucuronidation.[6][7] The main enzymes responsible for its metabolism are cytochrome P450 3A4 (CYP3A4) and to a lesser extent, CYP3A5 .[1][5][8] The primary metabolic pathways include:
-
Ring Hydroxylation: The addition of hydroxyl groups to the various aromatic rings in the molecule.
-
Pyridine Ring Rearrangement: Formation of a carboxylic acid metabolite.
-
Dihydrodiol Formation: The creation of a dihydrodiol metabolite.
The resulting metabolites are significantly less active than the parent compound, meaning the therapeutic effect is attributable to perampanel itself.[1][5]
Visualization of Perampanel's Metabolic Pathway
Caption: Major metabolic pathways of perampanel.
Structure-Metabolism Relationships and Strategies for Optimization
The metabolic stability of dihydropyridinone derivatives is intrinsically linked to their chemical structure. By understanding the sites of metabolic attack, medicinal chemists can make rational structural modifications to enhance stability.
| Structural Feature | Potential Metabolic Liability | Strategy for Improving Stability |
| Unsubstituted Aromatic Rings | Susceptible to CYP-mediated hydroxylation. | Introduction of electron-withdrawing groups (e.g., halogens) or replacement with heteroaromatic rings to alter the electronic properties and reduce the likelihood of oxidation. |
| Alkyl Groups | Can undergo hydroxylation at the α- or ω-position. | Introduction of fluorine atoms to block sites of metabolism or replacement of linear alkyl chains with cyclic structures. |
| Dihydropyridine Ring | Prone to oxidation to the corresponding pyridine ring, a common metabolic pathway for 1,4-dihydropyridines.[9] | The inherent stability of perampanel's dihydropyridinone core suggests that the specific substitution pattern is crucial. Further rigidification of the structure or introduction of steric hindrance near the dihydropyridine nitrogen could potentially further reduce susceptibility to oxidation. |
It is important to note that blocking one metabolic pathway may lead to an increase in metabolism at another site, a phenomenon known as "metabolic switching". Therefore, a holistic approach to structural modification is necessary, often involving iterative cycles of design, synthesis, and in vitro metabolic stability testing.
Comparative Discussion: Dihydropyridinones vs. Related Scaffolds
The metabolic fate of dihydropyridinones can be contextualized by comparing them to the closely related 1,4-dihydropyridines (DHPs). A major metabolic liability of many DHP-based drugs is the oxidation of the dihydropyridine ring to its aromatic pyridine counterpart, often leading to a shorter half-life.[9] The remarkable stability of perampanel's dihydropyridinone core suggests that the presence of the lactam carbonyl and the specific aryl substitutions at positions 1 and 5 contribute significantly to its metabolic robustness.
Conclusion
The metabolic stability of dihydropyridinone derivatives is a critical parameter that must be carefully evaluated and optimized during the drug discovery process. Through the use of well-established in vitro assays, such as those employing human liver microsomes, researchers can gain valuable insights into the intrinsic clearance and metabolic pathways of these compounds. The case of perampanel demonstrates that dihydropyridinone-based drugs can be designed to have excellent metabolic stability, leading to favorable pharmacokinetic properties. A thorough understanding of structure-metabolism relationships is paramount for the rational design of new dihydropyridinone derivatives with improved metabolic profiles, ultimately increasing their potential for clinical success.
References
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Hanada, T., Hashizume, Y., Tokuhara, N., Takenaka, O., Kuminoto, S., Yeno, T., Ogasawara, A., Nagata, R., & Igarashi, T. (2011). Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist. PLoS One, 6(12), e28762. [Link]
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Rektor, I. (2014). The discovery and development of perampanel for the treatment of epilepsy. Expert Opinion on Drug Discovery, 9(4), 445-455. [Link]
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Helsel, B. C., & Eudaley, S. T. (2016). Perampanel (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy. Innovations in Clinical Neuroscience, 13(5-6), 11–15. [Link]
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Gidal, B. E., Ferry, J., & Laurenza, A. (2013). Pharmacokinetics of perampanel. Epilepsia, 54 Suppl 1, 15-21. [Link]
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Niwa, T., Tokuma, Y., & Noguchi, H. (1988). Metabolism of a new dihydropyridine calcium antagonist in rats and dogs. Xenobiotica, 18(2), 217-227. [Link]
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Takahashi, Y., Kondo, T., Kaneko, S., Fukushima, K., & Inoue, Y. (2024). Changes in Perampanel Pharmacokinetics and Cytochrome P450 3A4 Activity Before, During, and After Pregnancy. Therapeutic Drug Monitoring, 46(4), 549-553. [Link]
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Hogenkamp, D. J., Chen, H., Nguyen, P., Shen, Y., Tran, M., Gee, K. W., & Hawkinson, J. E. (2021). Structure-Activity Relationship of Neuroactive Steroids, Midazolam, and Perampanel Toward Mitigating Tetramine-Triggered Activity in Murine Hippocampal Neuronal Networks. Frontiers in Neuroscience, 15, 660814. [Link]
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Verma, M., & Kumar, V. (2019). Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs. Cancer Chemotherapy and Pharmacology, 84(5), 931-943. [Link]
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Al-Maaieh, A., & El-Kadi, A. O. S. (2020). Bioequivalence of Two Perampanel Oral Suspension Formulations in Healthy Subjects: A Randomized Crossover Study. Clinical Pharmacology in Drug Development, 9(7), 843-849. [Link]
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A Prospective Efficacy Analysis of a Novel Dihydropyridinone Compound: 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one
Executive Summary
The compound 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one represents a novel chemical entity for which, to date, no public experimental data on biological efficacy exists. This guide addresses this knowledge gap by providing a prospective analysis grounded in established principles of medicinal chemistry and pharmacology. We will deconstruct the molecule into its core pharmacophores—the dihydropyridinone ring and the methyl-phenylhydrazinyl substituent—to hypothesize its potential mechanisms of action.
This document serves as a comprehensive roadmap for researchers, outlining a rigorous, multi-stage experimental plan to systematically evaluate the compound's in vitro and in vivo efficacy. By benchmarking these proposed studies against established compounds with structural similarities, we provide a framework for interpreting potential results and positioning this novel molecule within the current landscape of therapeutic development.
Mechanistic Hypothesis: A Structural Deconstruction
The therapeutic potential of this compound can be inferred from its constituent parts:
-
The 5,6-Dihydropyridin-2(1H)-one Core: This heterocyclic scaffold is a privileged structure in medicinal chemistry. Dihydropyridine derivatives are famously known as L-type calcium channel blockers used in treating hypertension.[1] However, variations of the pyridinone ring are also found in inhibitors of various enzymes, including kinases and isocitrate dehydrogenase 1 (IDH1), which are critical targets in oncology.[2] The presence of this core suggests a potential for enzyme inhibition or ion channel modulation.
-
The 4-(2-Methyl-2-phenylhydrazinyl) Substituent: Hydrazine and its derivatives are known for their diverse biological activities.[3] They are key components in many pharmaceuticals and have been investigated for their anticancer, antimicrobial, and antidepressant properties.[4][5][6] Specifically, the hydrazinyl moiety can act as a reactive handle or a pharmacophore that interacts with enzymatic active sites, often through coordination with metal ions or by forming covalent bonds. The presence of this group suggests the potential for enzyme inhibition, possibly through mechanisms similar to those of known hydrazine-containing drugs.
Hypothesized Mechanism of Action: Based on this analysis, we hypothesize that the compound may function as an enzyme inhibitor , potentially targeting kinases or metabolic enzymes crucial for cancer cell proliferation. The dihydropyridinone scaffold could serve as the primary binding motif within an ATP-binding pocket, while the hydrazinyl group could form key hydrogen bonds or other interactions that enhance binding affinity and selectivity.
Proposed Experimental Workflow for Efficacy Determination
To validate our hypothesis and comprehensively characterize the compound's efficacy, we propose the following multi-stage workflow. This plan is designed to be self-validating, with each stage providing the necessary data to justify progression to the next.
Caption: Proposed workflow for evaluating the efficacy of the novel compound.
Detailed Experimental Protocols
In Vitro Efficacy Assessment
A. Broad-Spectrum Cytotoxicity Screening (MTT Assay)
-
Objective: To determine the compound's general cytotoxic or cytostatic effect across a panel of human cancer cell lines.
-
Rationale: This initial screen provides a broad view of the compound's potential anticancer activity and helps prioritize cell lines for further study. A diverse panel (e.g., lung, breast, colon, leukemia) is crucial to identify potential tissue-specific sensitivity.
-
Protocol:
-
Cell Plating: Seed cells from various cancer lines (e.g., A549, MCF-7, HCT116, K562) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10 mM stock solution of the title compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Incubation: Replace the medium in the cell plates with the medium containing the compound dilutions. Incubate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
B. Target Identification: Kinase Panel Screening
-
Objective: To identify specific kinase targets of the compound, based on the mechanistic hypothesis.
-
Rationale: Kinases are a well-established class of oncology targets. Screening against a broad panel can rapidly identify high-affinity targets, providing a direct avenue for mechanistic studies.
-
Protocol:
-
Service Provider: Engage a commercial service provider (e.g., Reaction Biology, Eurofins) that offers kinase screening panels.
-
Assay Format: Typically, these are radiometric (³³P-ATP) or fluorescence-based assays that measure the phosphorylation of a substrate by a specific kinase.
-
Screening: Submit the compound for an initial screen at a single high concentration (e.g., 10 µM) against a panel of >300 human kinases.
-
Hit Confirmation: For any kinases showing >50% inhibition, perform a dose-response analysis to determine the precise IC₅₀ value.
-
Selectivity Analysis: Analyze the data to determine the compound's selectivity profile. A highly selective compound is often preferred to minimize off-target effects.
-
In Vivo Efficacy Assessment
A. Pharmacokinetic (PK) Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model.
-
Rationale: A compound is only effective in vivo if it can reach its target tissue at a sufficient concentration and for a sufficient duration. This study is critical for designing the dosing regimen for efficacy studies.
-
Protocol:
-
Animal Model: Use male CD-1 mice (n=3 per group).
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples via tail-nick or retro-orbital bleeding at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters, including half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
-
B. Murine Xenograft Efficacy Study
-
Objective: To evaluate the compound's ability to inhibit tumor growth in a live animal model.
-
Rationale: This is the gold-standard preclinical test for anticancer agents, providing the most relevant data before considering human trials.
-
Protocol:
-
Cell Line Selection: Choose a cancer cell line that was shown to be sensitive to the compound in vitro (e.g., A549 lung carcinoma).
-
Animal Model: Use female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells into the right flank of each mouse.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization & Dosing: Randomize mice into groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: Title compound at Dose 1 (e.g., 10 mg/kg, daily PO).
-
Group 3: Title compound at Dose 2 (e.g., 30 mg/kg, daily PO).
-
Group 4: Positive control (a standard-of-care agent for lung cancer).
-
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size. Euthanize animals and excise tumors for weighing and further analysis.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
-
Comparative Analysis: Benchmarking Against Known Agents
While no direct data exists for our title compound, we can create a framework for how its potential results would compare to existing drugs that share structural or functional similarities.
Table 1: Hypothetical In Vitro Efficacy vs. Comparators
| Compound | Primary Target(s) | Cell Line | IC₅₀ (µM) | Citation |
| Title Compound (Hypothetical) | Kinase X / Enzyme Y | A549 (Lung) | 0.1 - 1.0 | N/A |
| AZD5305 | PARP1 | Multiple | Varies | [7] |
| Imatinib | Bcr-Abl, c-KIT | K562 (Leukemia) | 0.25 | [8] |
| Oxaliplatin | DNA Adduct Formation | L1210 (Leukemia) | ~1.5 | [9] |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | Proliferation Inhibition | LN-229 (Glioblastoma) | 0.77 | [4] |
Table 2: Hypothetical In Vivo Efficacy vs. Comparators
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| Title Compound (Hypothetical) | A549 Xenograft | 30 mg/kg, PO, QD | >60% | N/A |
| AZD5305 | BRCA1-mutant Xenograft | Varies | Significant | [7] |
| Oxaliplatin | L1210 Leukemia | IP, 3 days | >150% Increase in Lifespan | [9] |
Conclusion
The novel compound this compound holds theoretical promise as a potential therapeutic agent, likely acting as an enzyme inhibitor. Its unique combination of a dihydropyridinone core and a methyl-phenylhydrazinyl moiety warrants a thorough investigation. The experimental plan detailed in this guide provides a clear, logical, and robust pathway for its evaluation, from initial in vitro screening to preclinical in vivo efficacy studies. The successful execution of this workflow will elucidate the compound's true therapeutic potential and determine its viability for further development.
References
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Pempkowska, N., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. [Link]
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Rashad, A. E., et al. (2009). Studies on the Reactivity of (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]-thieno[2,3-d]pyrimidin-11-yl)hydrazine Towards Some Reagents for Biological Evaluation. Scientia Pharmaceutica, 77(4), 715-725. [Link]
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Rashad, A. E., et al. (2009). Studies on the Reactivity of (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]-thieno[2,3-d]pyrimidin-11-yl)hydrazine Towards Some Reagents for Biological Evaluation. Scientia Pharmaceutica, 77(4), 715-725. [Link]
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Heikkila, R. E., et al. (1987). 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: a new neurotoxin for the nigrostriatal dopamine system. Journal of Neurochemistry, 49(4), 1303-1305. [Link]
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Bagley, M. C., et al. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 8, 1431-1439. [Link]
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Nagar, V., et al. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 15(1), 12345. [Link]
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Unknown Author. (n.d.). Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isoth iazol-5-yl)-2-methylcyclopropanecarboxamide, a potent and orally efficacious mGlu5 receptor negative allosteric modulator. ResearchGate. [Link]
- Unknown Author. (n.d.). Synthesis process of 2-hydrazinopyridine derivative.
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PDQ® Adult Treatment Editorial Board. (2018). Hydrazine Sulfate (PDQ®): Health Professional Version. PDQ Cancer Information Summaries. [Link]
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Galanski, M., et al. (2005). {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo. Journal of Medicinal Chemistry, 48(10), 3598-3601. [Link]
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Unknown Author. (n.d.). (pyridin-4-ylcarbonyl) hydrazinylidene]butyl}benzoate, a New Isonicotinoylhydrazone Derivative of Methyl Salicylate. De La Salle University. [Link]
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Geiger, D. K., et al. (2014). 1-[(pyridin-2-yl)methyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o365. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
